molecular formula C9H10O4 B153776 3-Methylorsellinic acid CAS No. 4707-46-4

3-Methylorsellinic acid

Cat. No.: B153776
CAS No.: 4707-46-4
M. Wt: 182.17 g/mol
InChI Key: VHNLJRRECIZZPX-UHFFFAOYSA-N
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Description

3-methylorsellinic acid is a dihydroxybenzoic acid that is o-orsellinic acid in which the hydrogen at position 3 is substituted by a methyl group. It has a role as a fungal metabolite, an antibacterial agent and an Aspergillus metabolite. It is a dihydroxybenzoic acid and a member of resorcinols. It is functionally related to an o-orsellinic acid. It is a conjugate acid of a 3-methylorsellinate.
2,4-Dihydroxy-3,6-dimethylbenzoic acid has been reported in Aspergillus silvaticus, Cladonia rangiferina, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzoic acid
Source PubChem
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InChI

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLJRRECIZZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352972
Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4707-46-4
Record name 3-Methylorsellinic acid
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Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
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Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl
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Foundational & Exploratory

3-Methylorsellinic acid biosynthesis pathway in fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 3-Methylorsellinic Acid Biosynthesis Pathway in Fungi

Executive Summary

This compound (3-MOA) is a fungal polyketide that serves as a key intermediate in the biosynthesis of numerous secondary metabolites with diverse biological activities. Understanding its biosynthesis is critical for natural product discovery and synthetic biology applications. This document provides a detailed overview of the 3-MOA biosynthesis pathway, focusing on the enzymatic machinery, regulatory mechanisms, and experimental methodologies used for its study. It is intended for researchers, scientists, and drug development professionals working in the fields of mycology, natural product chemistry, and metabolic engineering.

The Core Biosynthetic Pathway

The synthesis of this compound is catalyzed by a large, multifunctional enzyme known as a Type I iterative Polyketide Synthase (PKS). Specifically, the enzyme responsible is 3-methylorsellinate synthase (3-MOS) . This enzyme utilizes one molecule of a starter unit, acetyl-CoA, and three molecules of an extender unit, malonyl-CoA, to construct the polyketide backbone. The entire process occurs within the domains of a single polypeptide chain.

The key steps in the biosynthesis are:

  • Loading: An acetyl group from acetyl-CoA is loaded onto the acyl carrier protein (ACP) domain of the PKS.

  • Iteration 1-3: Three successive condensation reactions occur, where a malonyl group from malonyl-CoA is added to the growing polyketide chain. Each condensation is followed by a series of processing steps (ketoreduction, dehydration) catalyzed by other domains of the PKS.

  • Cyclization and Aromatization: After the full-length polyketide chain is assembled, it undergoes an intramolecular aldol condensation to form a cyclic intermediate. This intermediate is then aromatized to yield the final product, this compound.

  • Product Release: The final 3-MOA molecule is released from the PKS enzyme.

Pathway Visualization

The biosynthesis of this compound is a cyclical process managed by the multi-domain 3-methylorsellinate synthase. The following diagram illustrates the flow of substrates through the PKS domains to the final product.

G cluster_0 Substrate Loading cluster_1 Polyketide Elongation Cycle (Iterative) cluster_2 Product Formation and Release acetyl_coa Acetyl-CoA ACP Acyl Carrier Protein (ACP) acetyl_coa->ACP Starter Unit Loading malonyl_coa Malonyl-CoA (x3) malonyl_coa->ACP Extender Unit Loading AT Acyltransferase (AT) ACP->AT Chain Transfer KS Ketosynthase (KS) KR Ketoreductase (KR) KS->KR Condensation TE Thioesterase (TE)/ Product Template (PT) KS->TE Final Chain Transfer AT->KS Malonyl Transfer DH Dehydratase (DH) KR->DH Ketoreduction DH->KS Dehydration (Iterates 3x) MOA This compound TE->MOA Cyclization, Aromatization & Release

Caption: Biosynthetic pathway of this compound.

Regulation of the Pathway

The expression of secondary metabolite gene clusters, including the one for 3-MOA, is tightly regulated in fungi. A key regulatory system is the Velvet complex, which is responsive to environmental cues like light.[1][2] This complex consists of the proteins VeA, VelB, and LaeA.[1][2] In the absence of light, VeA and VelB enter the nucleus and form a heterotrimeric complex with LaeA.[2][3] This Velvet complex then activates the transcription of secondary metabolism genes. LaeA is a master regulator that is thought to modify chromatin structure, making gene clusters accessible for transcription.[2] The activity and localization of VeA can be further modulated by other proteins, such as LlmF, which acts as a negative regulator by retaining VeA in the cytoplasm.[4]

Signaling Pathway Visualization

The following diagram illustrates the light-dependent regulation of secondary metabolism via the Velvet complex.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus light Light vea_velb_cyt VeA-VelB Complex light->vea_velb_cyt Inhibits Nuclear Import dark Dark vea_velb_nuc VeA-VelB Complex dark->vea_velb_nuc Promotes Nuclear Import vea_velb_cyt->vea_velb_nuc Nuclear Import llmf LlmF llmf->vea_velb_cyt Sequesters Complex laea LaeA vea_velb_nuc->laea Forms Complex velvet_complex VeA-VelB-LaeA (Velvet Complex) pks_genes 3-MOS Gene Cluster velvet_complex->pks_genes Activates Transcription sm_products This compound & Other Metabolites pks_genes->sm_products Expression

Caption: Regulation of 3-MOA biosynthesis by the Velvet complex.

Quantitative Data

Quantitative analysis is essential for characterizing the efficiency of the 3-MOA pathway. This includes determining the kinetic parameters of the key enzyme, 3-MOS, and measuring the production titers in fungal cultures. While specific kinetic data for 3-MOS is not widely available, data from homologous fungal PKSs provide a reasonable proxy. Production titers are highly dependent on the fungal strain and fermentation conditions.

Table 1: Representative Kinetic Parameters of Fungal Polyketide Synthases

Parameter Description Value Range Units
Km (Acetyl-CoA) Michaelis constant for the starter unit 10 - 100 µM
Km (Malonyl-CoA) Michaelis constant for the extender unit 5 - 50 µM

| kcat | Catalytic turnover number | 0.5 - 5 | min-1 |

Note: Values are generalized from studies on various fungal Type I PKSs and may vary for 3-MOS.

Table 2: Example Production Titers of Organic Acids in Fungal Fermentations

Fungus Product Titer Culture Conditions
Aspergillus niger L-Malic Acid 30.7 Shake-flask fermentation, 120h[5]
Aspergillus terreus Itaconic Acid 160 1.5-L fed-batch, pH 3.4, 6.7 days[6]
Aspergillus niger Organic Acids (Total) ~10,000 5-day culture[7]

| Aspergillus pseudoterreus | 3-Hydroxypropionic Acid | 3.4 | Genetically engineered strain[8] |

Note: These titers are for various organic acids and illustrate the production capabilities of fungi like Aspergillus. 3-MOA titers would be strain and condition-specific.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the 3-MOA biosynthesis pathway.

Heterologous Expression and Purification of 3-MOS

Objective: To produce and purify the 3-methylorsellinate synthase enzyme for in vitro characterization.

Protocol:

  • Gene Cloning:

    • Amplify the 3-MOS gene from the genomic DNA of a producer fungus (e.g., Aspergillus sp.) using high-fidelity PCR.

    • Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or a fungal expression vector for Aspergillus niger). The vector should contain a purification tag (e.g., His-tag).

  • Heterologous Expression:

    • Transform the expression vector into a suitable host organism (E. coli BL21(DE3) or an appropriate fungal host).

    • Grow the transformed cells in a suitable medium (e.g., LB for E. coli, minimal medium for fungi) at an appropriate temperature (e.g., 18-25°C for E. coli to improve protein solubility).

    • Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).

    • Continue incubation for a set period (e.g., 16-24 hours) to allow for protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

    • Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

    • Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Verify the purity and size of the protein using SDS-PAGE.

In Vitro Enzyme Assay for 3-MOS Activity

Objective: To determine the activity and kinetic parameters of the purified 3-MOS enzyme.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Prepare stock solutions of the substrates: acetyl-CoA, malonyl-CoA, and the cofactor NADPH.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, substrates (e.g., 100 µM acetyl-CoA, 300 µM malonyl-CoA), and cofactor (e.g., 500 µM NADPH).

    • Initiate the reaction by adding a known amount of the purified 3-MOS enzyme (e.g., 1-5 µM).

    • Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific time (e.g., 1-4 hours).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., ethyl acetate or a solution of citric acid).

    • Vortex the mixture vigorously to extract the product into the organic solvent.

    • Centrifuge to separate the phases.

    • Carefully collect the organic phase containing the 3-MOA product.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of 3-MOA

Objective: To separate, identify, and quantify the this compound produced in the enzyme assay or from fungal cultures.

Protocol:

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of two solvents is typically used:

      • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • HPLC Run:

    • Set the column temperature (e.g., 25-30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Inject the sample onto the column.

    • Run a gradient program, for example: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate.

    • Monitor the elution at a specific wavelength (e.g., 254 nm or 280 nm).

  • Quantification:

    • Identify the 3-MOA peak by comparing its retention time to that of an authentic standard.

    • Generate a standard curve by injecting known concentrations of the 3-MOA standard.

    • Calculate the concentration of 3-MOA in the sample by integrating the peak area and comparing it to the standard curve.

Experimental Workflow Visualization

The following diagram outlines the workflow for the characterization of 3-methylorsellinate synthase.

G cluster_gene Gene to Protein cluster_assay In Vitro Analysis A Amplify 3-MOS Gene (PCR) B Clone into Expression Vector A->B C Transform Host (e.g., E. coli) B->C D Induce Protein Expression C->D E Purify Protein (Affinity Chromatography) D->E F Enzyme Assay (Substrates + Enzyme) E->F Purified 3-MOS G Quench & Extract Product F->G H HPLC Analysis G->H I Quantify 3-MOA H->I

Caption: Workflow for 3-MOS characterization.

References

The Natural Occurrence of 3-Methylorsellinic Acid in Lichens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-Methylorsellinic acid (3MOA) in lichens, catering to researchers, scientists, and professionals in drug development. 3MOA is a key polyketide precursor to a variety of lichen-specific secondary metabolites, including the widely distributed depside atranorin. This document details the lichen species known to produce 3MOA, summarizes available quantitative data, presents detailed experimental protocols for extraction and analysis, and visualizes the biosynthetic pathways and experimental workflows.

Introduction

Lichens are a unique symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), typically a green alga or cyanobacterium. A hallmark of this symbiosis is the production of a vast array of secondary metabolites, many of which are exclusive to lichens. These compounds, often referred to as "lichen acids," play crucial ecological roles, including defense against herbivores and microbes, and protection from UV radiation.

Among the diverse chemical classes of lichen substances, depsides and depsidones derived from the polyketide pathway are prominent. This compound (3MOA) is a fundamental building block for a significant portion of these compounds, particularly those of the β-orcinol series. Its biosynthesis and subsequent modifications lead to a wide range of structurally complex and biologically active molecules. This guide focuses on the natural occurrence of 3MOA, providing a technical resource for its study and potential applications.

Natural Occurrence of this compound

Direct quantitative analysis of this compound in lichens is not extensively reported in the literature. Its role as a biosynthetic intermediate means it is often rapidly converted into more complex molecules. However, its presence can be inferred from the detection of its derivatives, most notably the depside atranorin. Atranorin is one of the most common cortical substances in lichens and is formed by the esterification of two molecules derived from 3MOA.[1] Therefore, lichen species that produce atranorin are primary candidates for the presence of 3MOA.

Table 1: Quantitative Data of Atranorin and Orsellinic Acid in Select Lichen Species

Lichen SpeciesCompoundConcentration (mg/g dry weight)Reference
Parmotrema tinctorumAtranorin9.8 - 17.2[1]
Orsellinic Acid6.3 - 7.0[1]
Evernia prunastriAtranorinPresent (not quantified)[2]
Cladonia rangiferinaAtranorinPresent (not quantified)[2]
Stereocaulon alpinumAtranorinPresent (not quantified)[2]
Parmelia sp.AtranorinPresent (not quantified)[2]
Pseudevernia furfuraceaAtranorinPresent (not quantified)[3]
Hypogymnia sp.AtranorinPresent (not quantified)
Imshaugia sp.AtranorinPresent (not quantified)
Letharia sp.AtranorinPresent (not quantified)
Physcia sp.AtranorinPresent (not quantified)
Umbilicaria sp.AtranorinPresent (not quantified)
Parmotrema sp.Methyl β-orsellinatePresent (not quantified)

Biosynthesis of this compound

The biosynthesis of this compound in lichens occurs via the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi.[4] The key enzyme responsible for its formation is a non-reducing polyketide synthase (NR-PKS).[2][5]

The process begins with the condensation of acetyl-CoA with several molecules of malonyl-CoA to form a linear polyketide chain. The NR-PKS enzyme catalyzes this iterative process and includes a C-methyltransferase domain that adds a methyl group to the growing polyketide backbone. Subsequent cyclization and aromatization of this methylated polyketide chain lead to the formation of this compound.

Further enzymatic modifications, including oxidation and esterification, convert 3MOA into more complex depsides like atranorin. The biosynthetic gene cluster responsible for atranorin production has been identified and includes the PKS gene as well as genes encoding for tailoring enzymes such as oxidases and methyltransferases.[2]

The expression of polyketide synthase genes and, consequently, the production of secondary metabolites like 3MOA and its derivatives, can be influenced by environmental factors such as light intensity and nutrient availability.[1]

This compound Biosynthesis AcetylCoA Acetyl-CoA NRPKS Non-Reducing Polyketide Synthase (NR-PKS) (with C-Methyltransferase domain) AcetylCoA->NRPKS MalonylCoA Malonyl-CoA MalonylCoA->NRPKS Polyketide Linear Methylated Polyketide Chain NRPKS->Polyketide 3MOA This compound Polyketide->3MOA Cyclization & Aromatization TailoringEnzymes Tailoring Enzymes (e.g., Oxidase, Methyltransferase) 3MOA->TailoringEnzymes Atranorin Atranorin & other β-orcinol depsides TailoringEnzymes->Atranorin

Biosynthetic pathway of this compound and its conversion to atranorin.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and related compounds from lichen thalli.

Extraction of Lichen Metabolites

Objective: To extract a broad range of secondary metabolites, including this compound, from lichen material.

Materials:

  • Dried lichen thalli

  • Grinder or mortar and pestle

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Glass vials

Procedure:

  • Clean the lichen thalli to remove any substrate and debris.

  • Air-dry the cleaned lichens at room temperature until a constant weight is achieved.

  • Grind the dried lichen thalli into a fine powder.

  • Weigh a known amount of the lichen powder (e.g., 10 g).

  • Suspend the powder in a suitable volume of acetone or methanol (e.g., 100 mL).

  • Extract the metabolites by maceration with stirring for 24 hours at room temperature or by sonication for 30-60 minutes.

  • Filter the extract through filter paper to remove solid particles.

  • Repeat the extraction process with fresh solvent to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the dried crude extract in a sealed vial at -20°C until further analysis.

Lichen Metabolite Extraction Workflow Start Dried Lichen Thalli Grind Grinding Start->Grind Extract Solvent Extraction (Acetone or Methanol) Grind->Extract Filter Filtration Extract->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate End Crude Lichen Extract Evaporate->End

General workflow for the extraction of lichen metabolites.
High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify this compound in the crude lichen extract. This protocol is adapted from methods used for similar lichen phenolic compounds.[1]

Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard (if available) or a well-characterized related standard (e.g., orsellinic acid)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase acidification)

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm)

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in methanol).

    • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by dilution with the mobile phase.

  • Preparation of Sample Solution:

    • Dissolve a known weight of the crude lichen extract in methanol to a specific concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

HPLC Quantification Workflow Start Crude Lichen Extract Dissolve Dissolve in Methanol Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Analysis Filter->HPLC Calibrate Calibration Curve (Peak Area vs. Concentration) HPLC->Calibrate Quantify Quantification of 3MOA in Sample HPLC->Quantify Standard Standard Solutions (Known Concentrations) Standard->HPLC Calibrate->Quantify

Workflow for the quantification of this compound by HPLC.

Conclusion

This compound is a pivotal precursor in the biosynthesis of a wide array of β-orcinol depsides and depsidones in lichens. While its direct quantification is challenging due to its transient nature as a biosynthetic intermediate, its presence and biosynthetic potential can be effectively inferred through the analysis of its major downstream product, atranorin. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of 3MOA and related phenolic compounds from lichens. Further research focusing on the specific enzymatic steps and regulatory networks governing 3MOA biosynthesis will undoubtedly provide deeper insights into the chemical ecology of lichens and may unveil new opportunities for the biotechnological production of these valuable natural products.

References

Unearthing a Bioactive Treasure: A Technical Guide to the Discovery and Isolation of 3-Methylorsellinic Acid from Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of 3-methylorsellinic acid, a significant secondary metabolite produced by the filamentous fungus Aspergillus terreus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, offering detailed experimental protocols and insights into the production of this bioactive compound.

Aspergillus terreus is a well-known producer of a diverse array of secondary metabolites, some of which have led to the development of important pharmaceuticals.[1][2] The discovery of this compound, a derivative of the archetypal polyketide orsellinic acid, within the metabolic profile of A. terreus has opened new avenues for investigating its potential biological activities, including antimicrobial and antioxidant properties.[3] This guide synthesizes available data to provide a practical framework for the study of this promising natural product.

Quantitative Data Summary

The production of secondary metabolites by Aspergillus terreus can be influenced by various factors, including culture conditions and strain variations. While specific yield data for this compound is not extensively reported, the following table summarizes the yields of other relevant secondary metabolites isolated from Aspergillus terreus under different fermentation conditions, providing a general reference for expected production levels.

Compound/ExtractStrainFermentation ConditionsYieldReference
Crude ExtractA. terreus PT06-210% Salinity31.2 g (from culture broth)[4]
Asperterpenes A-DAspergillus terreusNot SpecifiedNot Specified[5]
Butyrolactone IA. terreusNot SpecifiedNot Specified[6]
TerreinA. terreus PT06-210% Salinity106 mg (from 31.2 g crude extract)[4]
Rhizoaspergillin AAspergillus sp. A1E3Solid Rice Medium20.0 mg (from 70.11 g crude extract)[7]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus originates from the polyketide pathway. The core structure, orsellinic acid, is synthesized by a non-reducing polyketide synthase (NR-PKS).[8] This enzyme catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form a linear tetraketide intermediate. This intermediate then undergoes cyclization and aromatization to yield orsellinic acid. The final step in the formation of this compound is the methylation of the orsellinic acid core, a reaction catalyzed by a methyltransferase.

Biosynthesis of this compound cluster_0 Polyketide Synthesis cluster_1 Modification Acetyl_CoA Acetyl-CoA NR_PKS Non-Reducing Polyketide Synthase (NR-PKS) Acetyl_CoA->NR_PKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->NR_PKS Tetraketide Linear Tetraketide Intermediate NR_PKS->Tetraketide Condensation Orsellinic_Acid Orsellinic Acid Tetraketide->Orsellinic_Acid Cyclization & Aromatization Methyltransferase Methyltransferase Orsellinic_Acid->Methyltransferase 3_Methylorsellinic_Acid This compound Methyltransferase->3_Methylorsellinic_Acid Methylation

Biosynthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and purification of phenolic acids and other secondary metabolites from Aspergillus terreus and related fungi.[6][9][10][11][12]

Fungal Cultivation and Fermentation
  • Strain and Media: Aspergillus terreus is cultured on Potato Dextrose Agar (PDA) for initial growth and sporulation. For large-scale production, a solid-state fermentation using a rice medium or a liquid fermentation in Potato Dextrose Broth (PDB) is commonly employed.

  • Inoculation: A spore suspension of A. terreus (approximately 1 x 10^6 spores/mL) is used to inoculate the fermentation medium.

  • Incubation: The culture is incubated at 25-28°C for 14-21 days under static or shaking conditions (for liquid cultures).

Extraction of Secondary Metabolites
  • Harvesting: The entire fermentation culture (including mycelium and medium) is harvested.

  • Solvent Extraction: The harvested material is macerated and extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc), at room temperature. This process is usually repeated three times to ensure complete extraction.

  • Concentration: The combined organic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

Isolation and Purification Workflow Start Aspergillus terreus Fermentation Culture Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (Silica Gel, Step Gradient) Crude_Extract->VLC Fractions Fractions VLC->Fractions CC Column Chromatography (Sephadex LH-20, Isocratic) Fractions->CC Semi_Pure Semi-Pure Fractions CC->Semi_Pure HPLC Preparative HPLC (C18, Gradient Elution) Semi_Pure->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Workflow for Isolation and Purification.
  • Initial Fractionation (Vacuum Liquid Chromatography):

    • The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column.

    • A step gradient of solvents with increasing polarity is used for elution (e.g., n-hexane, n-hexane/EtOAc mixtures, EtOAc, EtOAc/methanol mixtures, and methanol).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing phenolic compounds.

  • Size Exclusion Chromatography:

    • Fractions rich in the target compound are further purified by column chromatography on Sephadex LH-20.

    • An isocratic elution with a suitable solvent, such as methanol or a chloroform/methanol mixture, is used to separate compounds based on their size and polarity.

  • Final Purification (High-Performance Liquid Chromatography):

    • The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

    • A gradient elution system of water (often with 0.1% formic acid) and acetonitrile or methanol is employed to obtain the pure this compound.

    • The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of the molecule.[13][14][15]

This comprehensive guide provides a solid foundation for researchers interested in the discovery and isolation of this compound from Aspergillus terreus. The detailed protocols and biosynthetic insights are intended to facilitate further investigation into the chemical diversity and therapeutic potential of fungal secondary metabolites.

References

The Role of 3-Methylorsellinic Acid as a Fungal Secondary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

3-Methylorsellinic acid (3-MOA) is a polyketide-derived fungal secondary metabolite with emerging biological significance. Produced by various fungi, including those from the genus Aspergillus and Preussia, it serves as a key biosynthetic precursor to a diverse array of more complex natural products. Notably, recent studies have highlighted its potential as an antibacterial agent, particularly against multidrug-resistant pathogens. This technical guide provides an in-depth overview of the biosynthesis, known biological activities, and experimental evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungal secondary metabolites represent a rich and diverse source of bioactive compounds with significant potential for therapeutic applications. Among these, polyketides constitute a major class of natural products with a wide range of biological activities. This compound (3-MOA), a member of the orsellinic acid family of polyketides, has been identified as a key intermediate in the biosynthesis of numerous fungal metabolites. Its structural backbone is assembled by a polyketide synthase (PKS) from acetyl-CoA and malonyl-CoA precursors. While its role as a biosynthetic building block has been recognized, recent research has unveiled its intrinsic biological activities, particularly its antibacterial properties. This guide aims to consolidate the current knowledge on 3-MOA, presenting its biosynthesis, biological functions with available quantitative data, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, orchestrated by a type I iterative polyketide synthase (PKS). In the fungus Preussia isomera, the non-reducing polyketide synthase Preu3 has been identified as the enzyme responsible for 3-MOA synthesis[1].

The biosynthetic process initiates with the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the PKS. This is followed by three successive Claisen condensations with malonyl-CoA extender units. The growing polyketide chain undergoes specific ketoreduction and dehydration steps, dictated by the enzymatic domains of the PKS. A final C-methylation step, utilizing S-adenosyl methionine (SAM) as a methyl donor, introduces the characteristic methyl group at the C-3 position of the orsellinic acid scaffold. The final polyketide is then released from the PKS, often through the action of a thioesterase domain, yielding this compound.

This compound Biosynthesis Biosynthesis of this compound acetyl_coa Acetyl-CoA preu3 Preu3 Polyketide Synthase acetyl_coa->preu3 malonyl_coa 3x Malonyl-CoA malonyl_coa->preu3 polyketide_chain Polyketide Chain Assembly preu3->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization methylation C-Methylation (SAM) cyclization->methylation three_moa This compound methylation->three_moa

Figure 1: Proposed biosynthetic pathway of this compound by the polyketide synthase Preu3.

Biological Activities of this compound

While primarily known as a biosynthetic precursor, this compound has demonstrated notable biological activities, particularly in the realm of antibacterials. Its methylated derivative has also shown promise as an antifungal agent.

Antibacterial Activity

A study on the secondary metabolites from Preussia isomera revealed that this compound exhibits significant antibacterial activity, especially against multidrug-resistant Gram-positive bacteria[1]. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Bacterial Strain Resistance Profile IC50 (µg/mL) Reference
Staphylococcus aureusMethicillin-Resistant<6.25[1]
Staphylococcus epidermidisMultidrug-Resistant<6.25[1]
Enterococcus faeciumMultidrug-Resistant~12.5[1]
Enterococcus faecalisMultidrug-Resistant12.5 - 25[1]

Table 1: Antibacterial Activity of this compound

The mechanism of its antibacterial action is not yet fully elucidated but is an active area of research.

Antifungal Activity

The same study that highlighted the antibacterial properties of 3-MOA found that the compound itself possesses no significant antifungal activity. However, its chemically synthesized derivative, methyl 3-methylorsellinate, displayed broad-spectrum antifungal activity[1]. Quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for the antifungal activity of methyl 3-methylorsellinate are not yet available in the published literature.

Cytotoxicity

Currently, there is a lack of publicly available data on the cytotoxicity of this compound against human cancer cell lines. Studies on related orsellinic acid derivatives have shown cytotoxic potential, suggesting that this is a promising area for future investigation.

Enzyme Inhibition and Signaling Pathway Modulation

To date, no specific enzyme inhibition or modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, has been reported for this compound in the scientific literature. This represents a significant knowledge gap and a potential avenue for future research to understand its molecular mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Preussia isomera

The following protocol is adapted from the methodology described for the isolation of polyketides from a heterologous expression system producing 3-MOA[1].

Workflow for Isolation and Purification

Isolation_Workflow Isolation and Purification Workflow for this compound start Yeast Fermentation Broth (S. cerevisiae expressing Preu3) extraction Ethyl Acetate Extraction start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract ods_chromo Octadecylsilyl (ODS) Column Chromatography (Methanol/Water Gradient) crude_extract->ods_chromo fraction_collection Fraction Collection ods_chromo->fraction_collection hplc Semi-preparative HPLC (Methanol/Water) fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Figure 2: Workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Fermentation and Extraction:

    • Cultivate the engineered Saccharomyces cerevisiae strain expressing the Preu3 gene in a suitable medium (e.g., YPD) to allow for the production of 3-MOA.

    • After an appropriate incubation period (e.g., 72 hours), extract the entire culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to Octadecylsilyl (ODS) column chromatography.

    • Elute the column with a stepwise gradient of methanol in water.

    • Collect fractions and monitor for the presence of the target compound using an appropriate analytical method (e.g., TLC or HPLC-DAD).

    • Pool the fractions containing 3-MOA and concentrate them.

    • Perform final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) with a methanol/water mobile phase.

    • Collect the peak corresponding to this compound and dry it under vacuum to yield the pure compound.

Antibacterial Susceptibility Testing (Broth Microdilution for IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against bacterial strains.

Workflow for Broth Microdilution Assay

MIC_Workflow Broth Microdilution Workflow for IC50 Determination start Prepare 3-MOA Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate start->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Measure Optical Density (OD) at 600 nm incubation->readout calculation Calculate IC50 readout->calculation result IC50 Value calculation->result

Figure 3: Workflow for determining the IC50 of this compound using broth microdilution.

Detailed Protocol:

  • Preparation of Reagents and Inoculum:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute this suspension to achieve the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the 3-MOA stock solution in the broth medium to achieve a range of desired concentrations.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Inoculate each well (except the negative control) with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration of 3-MOA compared to the positive control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a suitable software package.

Future Perspectives

This compound stands as a promising fungal secondary metabolite with demonstrated antibacterial activity against clinically relevant multidrug-resistant bacteria. The current body of research provides a solid foundation for further exploration into its therapeutic potential. Key areas for future investigation include:

  • Elucidation of the Antibacterial Mechanism of Action: Understanding how 3-MOA exerts its antibacterial effects is crucial for its development as a therapeutic agent.

  • Cytotoxicity Profiling: A comprehensive evaluation of its cytotoxic effects on a panel of human cancer cell lines is necessary to assess its potential as an anticancer agent.

  • Enzyme Inhibition and Signaling Pathway Studies: Investigating the interaction of 3-MOA with specific enzymes and its impact on key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide valuable insights into its molecular pharmacology.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of 3-MOA can help in identifying the key structural features responsible for its activity and in optimizing its potency and selectivity.

  • Antifungal Activity of Derivatives: Quantitative assessment of the antifungal activity of methyl 3-methylorsellinate and other derivatives will be important to explore their potential as antifungal leads.

The continued investigation of this compound and its derivatives holds significant promise for the discovery and development of new therapeutic agents to address the growing challenges of infectious diseases and cancer.

References

Spectroscopic Profile of 3-Methylorsellinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylorsellinic acid (2,4-dihydroxy-3,6-dimethylbenzoic acid), a fungal metabolite with potential applications in chemical synthesis and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and utilization in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide definitive confirmation of its chemical structure.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic proton and the two methyl groups attached to the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
6.33s1HAr-H
2.47s3HAr-CH₃
2.20s3HAr-CH₃

Solvent: acetone-d₆, Spectrometer Frequency: 600 MHz[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
174.9CC=O (Carboxylic Acid)
164.7CC-OH
161.0CC-OH
141.0CC-CH₃
111.2CHAr-CH
109.2CC-CH₃
104.4CC-COOH
24.1CH₃Ar-CH₃
8.0CH₃Ar-CH₃

Solvent: acetone-d₆, Spectrometer Frequency: 150 MHz[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, aiding in the confirmation of the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

Table 3: HR-ESIMS Data for this compound

Ion ModeObserved m/z [M-H]⁻Calculated m/z for C₉H₉O₄
Negative181.0509181.0506

This data confirms the molecular formula of this compound as C₉H₁₀O₄.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-2500Broad, StrongCarboxylic AcidO-H Stretch
~3200Broad, MediumPhenolicO-H Stretch
~1700-1680StrongCarboxylic AcidC=O Stretch
~1600, ~1450Medium to StrongAromatic RingC=C Stretches
~1300MediumCarboxylic AcidC-O Stretch
~1200MediumPhenolicC-O Stretch
~920Broad, MediumCarboxylic AcidO-H Bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as acetone-d₆.

  • Instrumentation: The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Instrumentation: The sample solution is introduced into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer).

  • Data Acquisition: The analysis is performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized or isolated compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis / Isolation of this compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation (Dissolution) Purification->Sample_Prep NMR NMR Spectroscopy (¹H & ¹³C) Sample_Prep->NMR MS Mass Spectrometry (HR-ESIMS) Sample_Prep->MS IR Infrared Spectroscopy (FTIR) Sample_Prep->IR Process_NMR NMR Data Processing NMR->Process_NMR Process_MS MS Data Analysis MS->Process_MS Process_IR IR Spectrum Interpretation IR->Process_IR Structure_Elucidation Structure Confirmation Process_NMR->Structure_Elucidation Process_MS->Structure_Elucidation Process_IR->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Preliminary Cytotoxicity Studies of 3-Methylorsellinic Acid and Related Orsellinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity studies on 3-Methylorsellinic acid are not publicly available. This technical guide, therefore, provides a comprehensive overview of the cytotoxic properties of closely related compounds, namely orsellinic acid derivatives (orsellinates) and methylseleninic acid, to offer valuable insights for researchers, scientists, and drug development professionals in the field. The information presented herein is intended to serve as a foundational resource for understanding the potential bioactivity of this class of compounds.

Executive Summary

Orsellinic acid and its derivatives are a class of phenolic compounds that have garnered interest for their potential biological activities. While direct cytotoxic data for this compound is lacking, studies on related orsellinates and the structurally distinct but functionally relevant methylseleninic acid have demonstrated cytotoxic effects against various cancer cell lines and in preliminary toxicity assays. This guide summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the cytotoxic potential within this chemical space.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of orsellinic acid derivatives. It is important to note that these are not direct data for this compound but for structurally related compounds.

CompoundAssay TypeOrganism/Cell LineResult (LC50/IC50)Reference
Methyl OrsellinateBrine Shrimp Lethality TestArtemia salina> 200 µM[1][2]
Ethyl OrsellinateBrine Shrimp Lethality TestArtemia salina185 µM[1][2]
Propyl OrsellinateBrine Shrimp Lethality TestArtemia salina120 µM[1][2]
Butyl OrsellinateBrine Shrimp Lethality TestArtemia salina75 µM[1][2]
Pentyl OrsellinateBrine Shrimp Lethality TestArtemia salina42 µM[1][2]
Hexyl OrsellinateBrine Shrimp Lethality TestArtemia salina31 µM[1][2]
Orsellinic AcidBrine Shrimp Lethality TestArtemia salina> 200 µM[1][2]
Acremochlorin ACytotoxicity AssayMDA-MB-231, MDA-MB-4680.65 µM, 0.48 µM[3]
Undescribed Cytochalasin 1Cytotoxicity AssayHL-60, A549, SMMC-7721, MDA-MB-231, SW4804.74 - 15.84 µM[4]
Undescribed Cytochalasin 2Cytotoxicity AssayHL-60, A549, SMMC-7721, MDA-MB-231, SW4804.74 - 15.84 µM[4]
Undescribed Cytochalasin 3Cytotoxicity AssayHL-60, A549, SMMC-7721, MDA-MB-231, SW4804.74 - 15.84 µM[4]
Undescribed Cytochalasin 6Cytotoxicity AssayHL-60, A549, SMMC-7721, MDA-MB-231, SW4804.74 - 15.84 µM[4]

Experimental Protocols

Brine Shrimp Lethality Test (BSLT)

The brine shrimp lethality test is a preliminary assay to assess the toxicity of compounds.

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

  • Preparation of Test Solutions: The test compounds (orsellinates) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of concentrations.

  • Exposure: Ten to fifteen nauplii (larvae) are transferred into each well of a 24-well plate containing the test solutions.

  • Incubation: The plates are incubated for 24 hours under illumination.

  • Data Collection: The number of dead nauplii in each well is counted.

  • Analysis: The lethal concentration 50% (LC50) is determined using statistical methods, such as probit analysis.[1][2]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HL-60, A549, SMMC-7721, MDA-MB-231, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is calculated.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound Test Compound (e.g., Orsellinate) treatment Treatment of Cells with Compound compound->treatment cell_culture Cell Culture (e.g., A549) cell_culture->treatment incubation Incubation treatment->incubation measurement Measurement of Cell Viability (e.g., MTT Assay) incubation->measurement data_collection Data Collection measurement->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

Postulated Signaling Pathway for Cytotoxicity of Methylseleninic Acid

While no specific signaling pathways for this compound have been reported, studies on methylseleninic acid suggest its cytotoxic effects can be mediated through the induction of apoptosis. A simplified, general representation of an intrinsic apoptosis pathway is shown below.

apoptosis_pathway MSA Methylseleninic Acid (Hypothesized Initiator) ROS Reactive Oxygen Species (ROS) Generation MSA->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by methylseleninic acid.

References

An In-depth Technical Guide to the Ecological Function of 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylorsellinic acid, a polyketide-derived secondary metabolite, is a key natural product synthesized by a variety of lichenized fungi and other microorganisms. As a precursor to a diverse array of more complex lichen substances, including depsides, depsidones, and dibenzofurans, its ecological significance is profound. This technical guide provides a comprehensive overview of the ecological functions of this compound, with a focus on its biosynthesis, allelopathic interactions, and antimicrobial properties. Detailed experimental protocols for the study of this compound are provided, alongside quantitative data and visual representations of its biosynthetic and potential signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound (2,4-dihydroxy-3,6-dimethylbenzoic acid) is a foundational molecule in the chemical ecology of many symbiotic and free-living fungi.[1] Its production is a hallmark of the polyketide biosynthetic pathway, a critical route for the synthesis of a vast number of structurally diverse and biologically active natural products. Ecologically, this compound and its derivatives are believed to play crucial roles in mediating interactions between organisms, including providing chemical defense against herbivores and pathogens, influencing the composition of soil microbial communities, and inhibiting the growth of competing plants. This guide delves into the multifaceted ecological roles of this pivotal compound.

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, catalyzed by a Type I iterative polyketide synthase (PKS).[2][3][4] The process begins with a starter unit, typically acetyl-CoA, and involves the sequential addition of three malonyl-CoA extender units. The PKS enzyme complex contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to build the polyketide chain. Following the condensation reactions, a thioesterase/Claisen-cyclase (TE/CLC) domain catalyzes the cyclization and aromatization of the linear polyketide precursor to form the core structure of orsellinic acid, which is then methylated to yield this compound.[3]

Biosynthetic Pathway Diagram

This compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->PKS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->PKS Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->PKS Linear_Polyketide Linear Polyketide Intermediate PKS->Linear_Polyketide Condensation Cyclization Cyclization/ Aromatization Linear_Polyketide->Cyclization Orsellinic_Acid Orsellinic Acid Cyclization->Orsellinic_Acid Methylation Methylation (SAM-dependent methyltransferase) Orsellinic_Acid->Methylation 3-Methylorsellinic_Acid This compound Methylation->3-Methylorsellinic_Acid

Caption: Biosynthesis of this compound via the Polyketide Pathway.

Ecological Functions

Allelopathy

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Derivatives of orsellinic acid have demonstrated significant allelopathic potential, suggesting a role for this compound in mediating plant-plant and plant-microbe competition in natural ecosystems.

The following tables summarize the inhibitory effects of various orsellinic acid derivatives on the germination and growth of Lactuca sativa (lettuce) and Allium cepa (onion). While data for this compound itself is not specified in the cited study, the activity of its close structural analogs provides strong evidence for its potential role.

Table 1: Effect of Orsellinic Acid Derivatives on Lactuca sativa Germination and Growth [1][5]

CompoundConcentration (M)Germination Inhibition (%)Radicle Growth Inhibition (%)
Lecanoric Acid10⁻³Not SignificantNot Significant
10⁻⁵Not SignificantSignificant
10⁻⁷Not SignificantSignificant
10⁻⁹Not SignificantSignificant
Methyl Orsellinate10⁻³Not SignificantNot Significant
10⁻⁵Not SignificantNot Significant
10⁻⁷Not SignificantNot Significant
10⁻⁹Not SignificantNot Significant
Ethyl Orsellinate10⁻³Not SignificantSignificant
10⁻⁵Not SignificantSignificant
10⁻⁷Not SignificantSignificant
10⁻⁹Not SignificantSignificant
n-Propyl Orsellinate10⁻³Not SignificantSignificant
10⁻⁵Not SignificantSignificant
10⁻⁷Not SignificantSignificant
10⁻⁹Not SignificantSignificant

Table 2: Effect of Orsellinic Acid Derivatives on Allium cepa Germination and Growth [1][5]

CompoundConcentration (M)Germination Inhibition (%)Coleoptile Growth Inhibition (%)
Lecanoric Acid10⁻³Not SignificantNot Significant
10⁻⁵Not SignificantSignificant
10⁻⁷Not SignificantSignificant
10⁻⁹Not SignificantSignificant
Methyl Orsellinate10⁻³SignificantSignificant
10⁻⁵SignificantNot Significant
10⁻⁷SignificantSignificant
10⁻⁹SignificantSignificant
Ethyl Orsellinate10⁻³SignificantSignificant
10⁻⁵SignificantSignificant
10⁻⁷SignificantSignificant
10⁻⁹SignificantSignificant
n-Propyl Orsellinate10⁻³SignificantSignificant
10⁻⁵SignificantSignificant
10⁻⁷SignificantSignificant
10⁻⁹SignificantSignificant
Antimicrobial Activity
Potential Signaling Pathway of Allelopathic Action

The allelopathic effects of phenolic compounds like this compound on plants are likely mediated through complex signaling pathways. One plausible mechanism involves the induction of oxidative stress and interference with phytohormone signaling, such as the jasmonic acid pathway, which is a key regulator of plant defense and stress responses.

Allelopathic Signaling Pathway 3-MeOrsellinic This compound Plant_Cell Plant Root Cell 3-MeOrsellinic->Plant_Cell Exposure Membrane_Damage Membrane Damage Plant_Cell->Membrane_Damage ROS_Production Reactive Oxygen Species (ROS) Production Plant_Cell->ROS_Production Growth_Inhibition Root Growth Inhibition Membrane_Damage->Growth_Inhibition Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress JA_Pathway Jasmonic Acid (JA) Signaling Pathway Oxidative_Stress->JA_Pathway Activation Gene_Expression Altered Gene Expression (Defense and Stress Genes) JA_Pathway->Gene_Expression Gene_Expression->Growth_Inhibition

Caption: Proposed Signaling Pathway for Allelopathic Action of this compound.

Experimental Protocols

Extraction and Purification of this compound from Fungal Cultures

This protocol is adapted from methods used for the extraction of secondary metabolites from fungal cultures.

Materials:

  • Mature fungal culture (e.g., Aspergillus species) grown on a suitable solid or liquid medium.

  • Ethyl acetate (analytical grade).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Silica gel for column chromatography (70-230 mesh).

  • Hexane and ethyl acetate (HPLC grade) for column chromatography.

  • Glass column for chromatography.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254).

  • UV lamp (254 nm).

Procedure:

  • Extraction:

    • For solid cultures, harvest the fungal mycelium and agar, and cut into small pieces. For liquid cultures, separate the mycelium from the broth by filtration.

    • Submerge the fungal material in ethyl acetate (e.g., 200 mL for every 10 g of fungal material).

    • Macerate the mixture at room temperature for 24 hours with occasional shaking.

    • Filter the extract and repeat the extraction process twice more with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator to obtain the crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor the separation by TLC.

    • Visualize the spots on the TLC plates under a UV lamp.

    • Pool the fractions containing the compound of interest (identified by comparison with a standard or by further analytical techniques like NMR and MS).

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Allelopathy Bioassay using Lactuca sativa

This protocol is based on a standard seed germination and radicle elongation bioassay.[5]

Materials:

  • Lactuca sativa (lettuce) seeds.

  • Purified this compound.

  • Acetone or DMSO (as a solvent for the test compound).

  • Sterile distilled water.

  • Petri dishes (9 cm diameter).

  • Whatman No. 1 filter paper.

  • Growth chamber with controlled temperature and light.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a minimal amount of acetone or DMSO.

    • Prepare a series of dilutions of the stock solution with sterile distilled water to achieve the desired test concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶ M).

    • Prepare a control solution containing the same concentration of the solvent used for the stock solution.

  • Bioassay:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control solution to each Petri dish.

    • Place 20-25 Lactuca sativa seeds evenly on the filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at 25 ± 1°C with a 12-hour photoperiod for 5-7 days.

    • After the incubation period, count the number of germinated seeds to calculate the germination percentage.

    • Measure the radicle length of the germinated seedlings.

  • Data Analysis:

    • Calculate the percentage of germination inhibition and radicle growth inhibition relative to the control.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This compound is a fundamentally important natural product with significant ecological functions. Its role as a biosynthetic precursor and its inherent allelopathic and antimicrobial properties underscore its importance in shaping microbial and plant communities. The protocols and data presented in this guide provide a framework for further investigation into the ecological roles and potential applications of this versatile compound.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound in competing organisms.

  • Quantifying its production and distribution in various ecological niches.

  • Exploring its potential as a lead compound for the development of novel herbicides and antimicrobial agents.

  • Investigating its role in structuring the soil microbiome and its impact on nutrient cycling.

By continuing to unravel the complexities of this compound's ecological functions, we can gain deeper insights into the chemical language that governs interactions in the natural world and harness this knowledge for a range of biotechnological applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Methylorsellinic Acid from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylorsellinic acid is a polyketide-derived fungal secondary metabolite with a range of reported biological activities, making it a compound of interest for drug discovery and development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures. The methodologies described are compiled from established techniques for the isolation of similar phenolic compounds from fungal sources.[1][2][3]

Fungal Strain and Cultivation

A variety of fungal species, particularly within the genus Aspergillus, are known producers of orsellinic acid and its derivatives.[1] The following protocol outlines a general procedure for the cultivation of a suitable fungal strain, which should be optimized based on the specific producer organism.

Materials:

  • Pure culture of a this compound-producing fungal strain (e.g., Aspergillus sp.)

  • Potato Dextrose Agar (PDA) plates for initial culture

  • Potato Dextrose Broth (PDB) for liquid fermentation

  • Sterile inoculation loop or scalpel

  • Incubator

Protocol for Fungal Cultivation:

  • Inoculation: Aseptically transfer a small piece of mycelium from a stock culture of the fungus onto the center of a PDA plate.

  • Initial Growth: Seal the plate and incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Liquid Culture Inoculation: From the mature PDA plate, transfer several small agar plugs of the fungal mycelium into a flask containing sterile PDB.

  • Incubation: Incubate the liquid culture at 25-28°C for 14-21 days with or without shaking. Stationary cultures may enhance the production of certain secondary metabolites.[3]

Extraction and Purification Protocol

This protocol employs a liquid-liquid extraction method, a common and effective technique for isolating moderately polar compounds like this compound from aqueous fungal cultures.[3][4]

Materials:

  • Mature fungal culture broth

  • Ethyl acetate (reagent grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for column chromatography)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Protocol:

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration. The filtrate is the primary source of extracellular this compound. The mycelium can be extracted separately to recover intracellular metabolites.[3]

  • Acidification: Adjust the pH of the culture filtrate to approximately 3.0 with HCl. This protonates the carboxylic acid group of this compound, increasing its lipophilicity for better extraction into an organic solvent.[4]

  • Liquid-Liquid Extraction:

    • Transfer the acidified filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting periodically.[3][4]

    • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.[3][4]

  • Drying and Concentration:

    • Combine all the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.[3]

    • Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C.[3]

  • Purification by Column Chromatography:

    • Prepare a silica gel column using hexane as the initial solvent.

    • Dissolve the crude extract in a minimal amount of a mixture of hexane and ethyl acetate and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[2][3]

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.[2]

Data Presentation: Quantitative Parameters

The efficiency of the extraction process can be evaluated based on several parameters. The following table provides a summary of typical solvents and their characteristics for the extraction of organic acids from fungal cultures.

ParameterSolvent SystemRationale/Expected OutcomeReference
Extraction Solvent Ethyl acetateGood selectivity for moderately polar compounds like phenolic acids.[3][4]
pH of Aqueous Phase ~3.0Protonation of the carboxylic acid group enhances its solubility in the organic solvent.[4]
Purification Method Silica Gel Column ChromatographyEffective for separating compounds based on polarity.[2][3]
Elution Solvents Hexane-Ethyl Acetate GradientAllows for the separation of compounds with a wide range of polarities.[2][3]

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for determining the productivity of the fungal strain and the efficiency of the extraction protocol. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of phenolic acids.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Quantification: A calibration curve should be constructed using pure this compound as a standard.

Experimental Workflow

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of Fungal Culture Incubation Incubation (14-21 days) Inoculation->Incubation Harvesting Harvesting (Filtration) Incubation->Harvesting Acidification Acidification of Filtrate (pH 3.0) Harvesting->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying Drying and Concentration LLE->Drying ColumnChrom Silica Gel Column Chromatography Drying->ColumnChrom FractionCollection Fraction Collection and TLC Analysis ColumnChrom->FractionCollection Evaporation Evaporation of Pure Fractions FractionCollection->Evaporation Quantification Quantification (HPLC) Evaporation->Quantification

References

Application Note and Protocol: Purification of 3-Methylorsellinic Acid Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylorsellinic acid is a phenolic compound of significant interest due to its role as a biosynthetic precursor to many natural products and its potential biological activities. Whether obtained from natural product extraction or chemical synthesis, it often requires a robust purification step to remove byproducts and impurities.[1][2][3] Column chromatography is a fundamental, reliable, and scalable technique for the purification of organic compounds.[4][5][6] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a method that separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[6][7]

The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis to yield high-purity this compound suitable for further research and development applications.

Experimental Protocols

Materials and Equipment

The following table summarizes the necessary materials and equipment for the purification process.

CategoryItemSpecifications
Glassware Chromatography Column50 cm length, 2.5 cm inner diameter, with stopcock
Round-bottom flasksVarious sizes (50 mL, 100 mL, 250 mL)
Erlenmeyer flasks / Test tubesFor fraction collection
Beakers100 mL, 250 mL
Glass funnel, Powder funnel-
Glass stirring rod-
Consumables Silica Gel60 Å, 230-400 mesh
Thin Layer Chromatography (TLC) platesSilica gel coated, with UV254 indicator
Cotton or Glass WoolFor plugging the column bottom
SandWashed, fine-grade
Capillary tubesFor TLC spotting
Chemicals/Solvents Crude this compound sample-
n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Acetic AcidGlacial, ACS Grade
Dichloromethane (DCM)Optional, for sample loading
Equipment Fume Hood-
Rotary EvaporatorFor solvent removal
TLC Developing Chamber-
UV Lamp254 nm wavelength
Analytical Balance-
Column Stand and Clamps-
Preparation of the Mobile Phase (Eluent)

A gradient elution is employed to effectively separate this compound from less polar and more polar impurities. The addition of a small amount of acetic acid to the mobile phase helps to suppress the deprotonation of the carboxylic acid group, reducing band tailing on the silica gel.

Table of Solvent Gradient Program:

Stepn-Hexane (%)Ethyl Acetate (%)Acetic Acid (%)Volume (mL)Purpose
190100.5200Equilibrate column and elute non-polar impurities
280200.5200Elute compounds of intermediate polarity
370300.5300Elute this compound
450500.5200Elute more polar impurities
Column Preparation (Wet Slurry Method)

Proper column packing is critical to achieve good separation.[8]

  • Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed.

  • Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Sand Layer: Add a small layer (approx. 0.5 cm) of sand over the plug to create a flat base.

  • Prepare Slurry: In a beaker, weigh approximately 30-40 g of silica gel (a 30:1 to 50:1 ratio of silica to crude sample is common).[6] Add the initial mobile phase (90:10 Hexane:Ethyl Acetate) to the silica gel to create a slurry. Stir gently with a glass rod to remove any trapped air bubbles.[9]

  • Pack Column: Using a powder funnel, pour the silica gel slurry into the column.[9] Open the stopcock to allow the solvent to drain slowly, while continuously tapping the side of the column gently to ensure even packing and prevent air bubbles.[10]

  • Equilibration: Once all the silica has settled, add a final protective layer (approx. 0.5 cm) of sand on top. Wash the column by passing 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top layer of sand.[8]

Sample Loading and Elution
  • Sample Preparation: Dissolve approximately 1 g of crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel (2-3 g) and evaporating the solvent to dryness.

  • Loading: Carefully add the sample solution (wet load) or the dried silica with the adsorbed sample (dry load) to the top of the column.

  • Elution: Begin the elution process by carefully adding the first mobile phase from the gradient program. Open the stopcock to maintain a steady flow rate (e.g., 1-2 mL/minute).

  • Fraction Collection: Collect the eluent in numbered test tubes or flasks, collecting approximately 10-15 mL per fraction.

  • Gradient Change: Systematically increase the polarity of the mobile phase according to the gradient table.

Fraction Analysis
  • TLC Monitoring: Use Thin Layer Chromatography (TLC) to analyze the collected fractions and identify those containing the pure product.[10][11]

  • Spotting: On a TLC plate, spot a small amount from every few fractions. Also, spot the initial crude mixture and a pure standard (if available) for comparison.

  • Developing: Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 70:30:0.5 Hexane:Ethyl Acetate:Acetic Acid).

  • Visualization: Visualize the spots under a UV lamp. The fractions that show a single spot corresponding to the Rf value of this compound are considered pure.

  • Pooling and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Results and Data Presentation

The following table summarizes typical results from the purification of 1.15 g of crude this compound.

Summary of Purification Results:

ParameterValueNotes
Mass of Crude Material1.15 gObtained from synthesis or extraction.
Mass of Purified Product0.95 gWhite to off-white solid.
Yield 82.6% Calculated as (Mass of Pure / Mass of Crude) * 100.
Purity (by HPLC/NMR)>98%Purity assessed by analytical methods post-purification.
Rf Value (TLC)~0.45In 70:30:0.5 Hexane:Ethyl Acetate:Acetic Acid.
Fractions Containing Pure Product25 - 40Fractions pooled for final product isolation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow A Start: Crude This compound D Sample Preparation (Wet or Dry Loading) A->D Input B Prepare Mobile Phase (Solvent Gradient) C Prepare Column (Wet Slurry Packing) B->C E Load Sample onto Column C->E D->E F Elute with Gradient & Collect Fractions E->F Run G Analyze Fractions by TLC F->G Monitor K Waste Disposal (Used Solvents & Silica) F->K G->F Continue Elution H Pool Pure Fractions G->H Identify I Solvent Evaporation (Rotary Evaporator) H->I J Final Product: Pure this compound I->J Yields I->K

Caption: Workflow for the purification of this compound.

This protocol details a standard and effective method for the purification of this compound using silica gel column chromatography. By employing a gradient elution of hexane and ethyl acetate with a small percentage of acetic acid, it is possible to achieve high purity (>98%) and good recovery yields. The provided workflow and data tables serve as a comprehensive guide for researchers to successfully implement this purification technique, ensuring the quality of the compound for subsequent biological assays, structural studies, or synthetic modifications.

References

Application Note: Quantification of 3-Methylorsellinic Acid in Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylorsellinic acid is a polyketide synthase-derived secondary metabolite found in various lichens and fungi. It serves as a key precursor in the biosynthesis of numerous depsides and depsidones, which exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. Accurate and precise quantification of this compound in natural extracts is crucial for quality control, biosynthetic pathway studies, and the development of new therapeutic agents.

This application note provides a detailed protocol for the quantification of this compound in extracts using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of phenolic and organic acids and is suitable for routine analysis in a laboratory setting.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Acetic acid/Phosphoric acid, HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Standard laboratory glassware

2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.[1][2][3]

  • Analytical column: A C18 reversed-phase column is recommended (e.g., 150 x 4.6 mm, 3-5 µm particle size).[1]

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).[4]

4. Sample Preparation

  • Extraction from Lichen/Fungal Material:

    • Grind the dried biological material to a fine powder.

    • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.[5]

    • Sonicate the mixture for 15 minutes in a sonication bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

5. HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm[5]

6. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.[4]

  • Linearity: Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should ideally be ≥0.999.

  • Quantification: Inject the prepared sample extracts. The concentration of this compound in the samples can be determined by interpolating their peak areas from the calibration curve.[4]

  • Method Validation: For routine and high-stakes analyses, the method should be validated according to ICH guidelines, assessing parameters such as precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][6]

Data Presentation

The following table summarizes the typical quantitative data and performance characteristics expected from this HPLC method, based on literature values for similar phenolic compounds.[1][5]

ParameterExpected Value
Retention Time (t_R) Analyte- and system-dependent
Linearity (R²) ≥ 0.999
Linear Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Mandatory Visualization

HPLC_Workflow Sample Sample Collection (Lichen/Fungal Material) Grinding Grinding to Fine Powder Sample->Grinding Extraction Solvent Extraction (Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Result (Concentration of this compound) Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

References

GC-MS Analysis of 3-Methylorsellinic Acid After Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 3-Methylorsellinic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The methodologies outlined are designed to be a comprehensive resource for researchers in natural product chemistry, metabolomics, and drug development.

Introduction

This compound is a polyketide-derived secondary metabolite found in various lichens and fungi. It serves as a key precursor in the biosynthesis of numerous depsides and depsidones, many of which exhibit interesting biological activities. Due to its polar nature, containing both a carboxylic acid and two phenolic hydroxyl groups, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is essential to replace the active hydrogens with less polar functional groups, thereby increasing its volatility and thermal stability.[1][2] Silylation is a widely employed and effective derivatization technique for this class of compounds.[1][2][3][4]

This application note focuses on the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a common and robust method for derivatizing phenolic acids.[1][3]

Experimental Protocols

Sample Preparation and Extraction

A representative protocol for the extraction of this compound from a lichen sample is provided below. This may need to be adapted based on the specific matrix.

Materials:

  • Dried and ground lichen material

  • Methanol (HPLC grade)

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator or nitrogen evaporator

Protocol:

  • Weigh approximately 1 gram of dried and powdered lichen material into a flask.

  • Add 20 mL of methanol to the flask.

  • Extract the sample using sonication for 30 minutes or by maceration with stirring for 24 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

  • Evaporate the solvent from the filtrate to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.[1]

  • The resulting dried extract is now ready for derivatization.

Derivatization Protocol: Trimethylsilylation

This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) derivative. It is crucial to perform this reaction under anhydrous conditions as silylating reagents are moisture-sensitive.[1]

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][3]

  • Pyridine (anhydrous)

  • Reaction vial (e.g., 2 mL amber glass vial with PTFE-lined cap)

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Transfer approximately 1 mg of the dried extract into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the extract.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

  • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After heating, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-600

Data Presentation

The following table summarizes the expected quantitative data for the tris-trimethylsilyl derivative of this compound. The retention time is an estimate and may vary depending on the specific chromatographic conditions. The mass-to-charge ratios (m/z) of the key fragment ions are crucial for identification.

Compound Name (Derivatized)Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound, tris-TMS~15-17398383 ([M-15]+), 325 ([M-73]+), 297, 281, 209, 193, 73

Note on Fragmentation:

  • [M-15]+: Loss of a methyl group from a TMS moiety.

  • [M-73]+: Loss of a trimethylsilyl group.

  • m/z 73: Characteristic fragment of a trimethylsilyl group, often a base peak.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Lichen Sample extraction Solvent Extraction (Methanol) sample->extraction drying Evaporation to Dryness extraction->drying dissolution Dissolution in Pyridine drying->dissolution reagent_addition Addition of BSTFA + TMCS dissolution->reagent_addition reaction Heating (70°C) reagent_addition->reaction injection GC Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Derivatization Reaction

This diagram shows the chemical transformation of this compound into its tris-trimethylsilyl derivative.

derivatization_reaction cluster_reactants Reactants cluster_products Products 3MA This compound (C8H8O4) TMS_3MA Tris-TMS-3-Methylorsellinic Acid (Volatile Derivative) 3MA->TMS_3MA Silylation (70°C) BSTFA BSTFA + 1% TMCS BSTFA->TMS_3MA

Caption: Silylation of this compound for GC-MS analysis.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methylorsellinic acid (also known as 2,4-dihydroxy-3,6-dimethylbenzoic acid) is a naturally occurring phenolic acid found in various fungi and lichens. As a key biosynthetic intermediate and a molecule with potential biological activities, its unambiguous structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of this compound.

Chemical Structure:

The chemical structure of this compound is shown below, with atoms numbered for the purpose of NMR assignment.

Image of this compound structure with numbered atoms should be inserted here. (Self-generated image, as I cannot create one directly) C1: Carboxylic acid carbon C2: Aromatic carbon bearing a hydroxyl group C3: Aromatic carbon bearing a methyl group C4: Aromatic carbon bearing a hydroxyl group C5: Aromatic carbon (methine) C6: Aromatic carbon bearing a methyl group C7: Carboxylic acid group C8: Methyl group at C3 C9: Methyl group at C6 H5: Proton on C5 OH protons on C2, C4, and COOH CH3 protons on C8 and C9

NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for this compound recorded in acetone-d6.[1]

Table 1: 1H NMR Data of this compound (600 MHz, acetone-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.33Singlet (s)1HH-5
2.47Singlet (s)3HCH₃ (C-9)
2.20Singlet (s)3HCH₃ (C-8)

Note: Signals for the hydroxyl (OH) and carboxylic acid (COOH) protons are often broad and may exchange with residual water in the solvent, hence their chemical shifts can be variable and are not listed.

Table 2: 13C NMR Data of this compound (150 MHz, acetone-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
174.9CC-7 (COOH)
164.7CC-2 or C-4
161.0CC-4 or C-2
141.0CC-6
111.2CHC-5
109.2CC-1
104.4CC-3
24.1CH₃C-9
8.0CH₃C-8

Experimental Protocols

This section outlines the generalized protocols for acquiring high-quality 1D NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d6, DMSO-d6, or methanol-d4). Ensure the solvent contains a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition (General Parameters)

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay (e.g., 5x the longest T1) is necessary for accurate integration.

  • Number of Scans: 8-16 scans, depending on sample concentration.

  • Receiver Gain: Optimized automatically by the spectrometer.

13C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, as 13C has a low natural abundance and sensitivity.

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., acetone-d6 at δH 2.05 ppm and δC 29.84 ppm).

  • Integration: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shifts of all relevant peaks.

Visualization of Workflows

NMR Spectral Assignment Workflow

The logical flow for assigning NMR spectra to a known chemical structure involves several key steps, from preparing the sample to correlating the data for a final assignment.

G Workflow for NMR Spectral Assignment cluster_prep Sample & Acquisition cluster_process Data Processing & Analysis cluster_assign Structure Elucidation A Sample Preparation (Dissolve in Deuterated Solvent) B 1D NMR Acquisition (1H, 13C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing, Referencing) E 1D Spectra Analysis (Identify Chemical Shifts, Multiplicity, Integration) D->E F 2D Spectra Analysis (Identify Correlations) D->F G Propose Initial Assignments E->G H Correlate 1D and 2D Data F->H G->H I Final Structure Confirmation & Spectral Assignment H->I

Caption: A flowchart illustrating the standard workflow for NMR data acquisition, processing, and spectral assignment.

2D NMR Correlation Diagram

For unambiguous assignment, especially for more complex molecules, 2D NMR experiments are essential. This diagram shows the relationships between atoms that are revealed by common 2D NMR experiments.

G Key 2D NMR Correlations for Structural Elucidation H1 Proton (¹H) H2 Proton (¹H) H1->H2 ³J(HH) (3-bond) C1 Carbon (¹³C) H1->C1 ¹J(CH) (1-bond) C2 Carbon (¹³C) H2->C2 ¹J(CH) (1-bond) C1->C2 nJ(CC) (multiple bonds) P1->H1 COSY (H-H Correlation) P1->H2 P2->H1 HSQC (Direct H-C Correlation) P2->C1 P3->H1 HMBC (Long-range H-C Correlation) P3->C2

Caption: A diagram showing the atomic relationships identified by COSY, HSQC, and HMBC 2D NMR experiments.

References

Application Note: A Validated LC-MS Method for the Sensitive Detection and Quantification of 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylorsellinic acid is a phenolic acid and a fungal metabolite of interest in various research fields, including drug discovery and metabolic studies.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and biological role. This application note describes a robust and validated liquid chromatography-mass spectrometry (LC-MS) method for the reliable determination of this compound in relevant biological samples. The methodology presented herein is based on established principles for the analysis of phenolic acids and offers a detailed protocol for researchers, scientists, and drug development professionals.[2][3][4]

Analytical Method

A sensitive and selective LC-MS/MS method was developed for the quantification of this compound. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with 0.1% formic acid.[2][5][6] Detection was performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring the specific precursor and product ion transitions for this compound.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Materials:

    • Biological sample (e.g., plasma, serum)

    • This compound standard

    • Internal standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Microcentrifuge tubes

    • Pipettes and tips

    • Centrifuge

  • Procedure:

    • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column Reversed-phase C18, e.g., Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
  • Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 181.05 (for [M-H]⁻ of this compound)
Product Ions (Q3) To be determined experimentally (e.g., by infusion of a standard solution)
Collision Energy To be optimized for the specific instrument and transitions
Ion Source Temp. 500°C
IonSpray Voltage -4500 V

3. Method Validation

The analytical method should be validated according to international guidelines to ensure its reliability. The following parameters should be assessed:

  • Linearity: Analyze a series of calibration standards (at least 6 non-zero concentrations) to demonstrate the linear relationship between concentration and response. The correlation coefficient (r²) should be ≥ 0.99.

  • Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be ≤ 15% (≤ 20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Data Presentation

Table 1: Proposed MS/MS Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound181.05To be determinedTo be optimized
Internal StandardTo be selectedTo be determinedTo be optimized

Table 2: Example Method Validation Summary (Hypothetical Data)

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) ± 8%
Inter-day Accuracy (%RE) ± 10%
LOD 0.3 ng/mL
LOQ 1.0 ng/mL
Recovery 85 - 105%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI-, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

validation_parameters method Validated LC-MS Method linearity Linearity & Range method->linearity precision Precision (Intra- & Inter-day) method->precision accuracy Accuracy (Int- & Inter-day) method->accuracy sensitivity Sensitivity (LOD & LOQ) method->sensitivity selectivity Selectivity & Specificity method->selectivity stability Stability method->stability matrix_effect Matrix Effect method->matrix_effect

References

Application of 3-Methylorsellinic Acid as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylorsellinic acid is a naturally occurring phenolic compound and a secondary metabolite produced by various fungi, notably species of Aspergillus and Penicillium. In the field of metabolomics, which involves the comprehensive analysis of small molecules within a biological system, the use of well-characterized analytical standards is paramount for accurate and reproducible quantification of metabolites. This compound serves as a valuable standard, particularly in studies focused on fungal metabolomics, natural product discovery, and the investigation of metabolic pathways involving polyketides. Its structural similarity to other fungal metabolites makes it an ideal internal or external standard for liquid chromatography-mass spectrometry (LC-MS) based analytical methods.

These application notes provide detailed protocols for the use of this compound as a standard in metabolomics, with a focus on LC-MS/MS-based quantification. The information is intended for researchers, scientists, and drug development professionals engaged in the analysis of fungal secondary metabolites and related compounds.

Data Presentation

For accurate quantification, a calibration curve should be generated by plotting the peak area response of this compound against a series of known concentrations. The following table provides an example of a typical calibration curve dataset for this compound using LC-MS/MS.

Table 1: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
15,230
526,150
1051,980
25130,500
50258,700
100515,400
2501,289,000
5002,575,000

Table 2: Key LC-MS/MS Parameters for this compound Quantification

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 181.05
Product Ion (Q3) m/z 137.06
Collision Energy -15 V
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Note: These parameters may require optimization based on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol.

  • Calibration Standards (1 to 500 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Protocol 2: Sample Preparation from Fungal Culture
  • Extraction:

    • Harvest fungal mycelium from liquid culture by filtration.

    • Lyophilize the mycelium to obtain a dry weight.

    • Homogenize 100 mg of the dried mycelium with 5 mL of ethyl acetate.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Solvent Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol.

  • Internal Standard Spiking (Optional but Recommended):

    • If an isotopically labeled internal standard (e.g., ¹³C₆-3-Methylorsellinic acid) is available, spike the reconstituted extract with a known concentration.

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Instrument Setup:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Set up the MS method with the parameters outlined in Table 2. The precursor ion for the deprotonated this compound [M-H]⁻ is m/z 181.05. A characteristic fragment ion resulting from the loss of a carboxyl group (CO₂) is observed at m/z 137.06.[1]

  • Analysis Sequence:

    • Inject a blank (solvent) to ensure no carryover.

    • Inject the series of calibration standards from the lowest to the highest concentration.

    • Inject the prepared fungal extract samples.

    • Inject a quality control (QC) standard at a mid-range concentration periodically throughout the sequence to monitor instrument performance.

  • Data Processing:

    • Integrate the peak area for the m/z 181.05 > 137.06 transition for both the standards and the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis fungal_culture Fungal Culture extraction Extraction with Ethyl Acetate fungal_culture->extraction reconstitution Evaporation & Reconstitution in Methanol extraction->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_ms LC-MS/MS System filtration->lc_ms Inject Sample standard_prep This compound Standard Preparation calibration_curve Calibration Curve Standards standard_prep->calibration_curve calibration_curve->lc_ms Inject Standards data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for the quantification of this compound.

Signaling_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization/ Aromatization polyketide_chain->cyclization orsellinic_acid Orsellinic Acid cyclization->orsellinic_acid methylation Methylation orsellinic_acid->methylation three_moa This compound methylation->three_moa

Caption: Biosynthetic pathway of this compound.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of 3-Methylorsellinic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylorsellinic acid and its analogues represent a class of phenolic compounds with significant potential for therapeutic applications. Their diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory effects, make them attractive scaffolds for drug discovery. This document provides detailed protocols for the synthesis of a series of this compound analogues and for their subsequent bioactivity screening.

Synthesis of this compound Analogues

A general synthetic scheme for the preparation of this compound analogues involves the esterification of the carboxylic acid group followed by selective protection and modification of the phenolic hydroxyl groups.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Analogues start This compound esterification Esterification (e.g., MeOH, H2SO4) start->esterification protection Selective Protection of Phenolic -OH (e.g., Benzyl bromide, K2CO3) esterification->protection alkylation Alkylation/Acylation of free -OH (e.g., Alkyl halide/Acyl chloride, Base) protection->alkylation deprotection Deprotection (e.g., H2, Pd/C) alkylation->deprotection analogues This compound Analogues deprotection->analogues

Caption: Synthetic workflow for generating this compound analogues.

Protocol 1: Synthesis of Methyl 3-Methylorsellinate

This protocol describes the esterification of this compound to its methyl ester.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure methyl 3-methylorsellinate.

Bioactivity Screening

The synthesized analogues can be screened for various biological activities. Here, we provide protocols for antioxidant, anticancer, and enzyme inhibition assays.

Antioxidant Activity

The antioxidant activity can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2]

Protocol 2: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized analogues

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the synthesized analogues and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

Table 1: Antioxidant Activity of Orsellinate Analogues

CompoundAnalogueIC₅₀ (µM)[1][2]
1 Methyl orsellinate167.25 ± 0.23
2 Ethyl orsellinate102.34 ± 0.56
3 n-Propyl orsellinate89.12 ± 0.45
4 n-Butyl orsellinate78.54 ± 0.78
5 iso-Propyl orsellinate65.43 ± 0.91
6 tert-Butyl orsellinate48.98 ± 0.90
7 Ascorbic Acid (Control)25.50 ± 0.32
Anticancer Activity

The cytotoxic effect of the analogues on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized analogues

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized analogues and doxorubicin for 48 hours.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 2: Representative Anticancer Activity of Phenolic Analogues against MCF-7 Cell Line

CompoundAnalogueIC₅₀ (µM)
8 Analogue A15.2
9 Analogue B9.8
10 Analogue C25.4
11 Analogue D5.6
12 Doxorubicin (Control)0.8
Enzyme Inhibitory Activity

The inhibitory effect of the analogues on specific enzymes can be assessed. As an example, this protocol describes an α-glucosidase inhibition assay, relevant for anti-diabetic drug screening.

Protocol 4: α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Synthesized analogues

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the synthesized analogue or acarbose at various concentrations to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Table 3: Representative α-Glucosidase Inhibitory Activity

CompoundAnalogueIC₅₀ (µM)
13 Analogue E45.3
14 Analogue F22.1
15 Analogue G78.9
16 Analogue H15.7
17 Acarbose (Control)250.5

Signaling Pathway Analysis

Understanding the mechanism of action of bioactive compounds often involves studying their effects on cellular signaling pathways. For anticancer agents, the PI3K/Akt/mTOR pathway is a crucial target as its dysregulation is common in many cancers.[3]

PI3K/Akt/mTOR Signaling Pathway

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Analogues 3-Methylorsellinic Acid Analogues Analogues->PI3K Inhibits Analogues->Akt Inhibits Analogues->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by bioactive compounds.

Conclusion

The protocols outlined in this document provide a framework for the synthesis and bioactivity screening of this compound analogues. The modular nature of the synthetic route allows for the generation of a diverse library of compounds. The subsequent screening for antioxidant, anticancer, and enzyme inhibitory activities can identify lead compounds for further development in the fields of medicinal chemistry and drug discovery. The investigation of their effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial in elucidating their mechanisms of action.

References

Application Notes and Protocols for 3-Methylorsellinic Acid in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylorsellinic acid, a naturally occurring phenolic compound, has been investigated for its potential antimicrobial properties. While research indicates that this compound itself exhibits limited to no direct antimicrobial activity against a range of bacteria, its ester derivatives, particularly those with longer alkyl chains, have demonstrated significant antibacterial efficacy. This document provides detailed protocols for evaluating the antimicrobial activity of this compound and its derivatives, summarizes the available quantitative data, and proposes a potential mechanism of action for its active analogues.

Data Presentation

The antimicrobial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of this compound and its Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus>1000[1][2]
Escherichia coli>1000[1][2]
Xanthomonas campestris>1000[1][2]
Ralstonia solanacearum>1000[1][2]
n-Propyl 2,4-dihydroxy-6-methylbenzoateStaphylococcus aureus62.5[2]
Xanthomonas campestris62.5[2]
Ralstonia solanacearum62.5[2]
n-Pentyl 2,4-dihydroxy-6-methylbenzoateStaphylococcus aureus7.8[1][2]
Xanthomonas campestris15.6[1][2]
Ralstonia solanacearum7.8[1][2]
n-Hexyl 2,4-dihydroxy-6-methylbenzoateStaphylococcus aureus7.8[1][2]
Xanthomonas campestris15.6[1][2]
Ralstonia solanacearum7.8[1][2]

Note: The increased lipophilicity of the ester derivatives is suggested to facilitate penetration into the bacterial cell membranes, leading to enhanced antimicrobial activity.[1]

Proposed Mechanism of Action for Active Derivatives

While the precise signaling pathways affected by the active ester derivatives of this compound have not been fully elucidated, a plausible mechanism, based on the known action of phenolic compounds, involves the disruption of the microbial cell membrane. The lipophilic alkyl chains of the active esters are thought to facilitate their insertion into the lipid bilayer of the cell membrane. This insertion can lead to a cascade of detrimental effects, ultimately resulting in cell death.

antimicrobial_mechanism Proposed Mechanism of Action of this compound Derivatives cluster_compound This compound Derivative cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound Active Ester Derivative Membrane Lipid Bilayer Compound->Membrane Insertion Permeability Increased Permeability Membrane->Permeability Potential Disruption of Membrane Potential Membrane->Potential Proteins Membrane Proteins Leakage Leakage of Intracellular Components Permeability->Leakage Metabolism Inhibition of Cellular Respiration Potential->Metabolism Death Cell Death Leakage->Death Metabolism->Death

Caption: Proposed mechanism of action for active this compound derivatives.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial activity of this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound or its derivatives

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

  • Positive control antimicrobial (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (broth medium only)

  • Solvent for dissolving the test compound (e.g., DMSO), if necessary

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A row with a known antimicrobial agent.

    • Negative Control (Growth Control): A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: If a solvent is used, a row with the highest concentration of the solvent used in the dilutions and the microbial inoculum.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density (OD) with a microplate reader.

Agar Well Diffusion Assay

This assay is a qualitative method to screen for antimicrobial activity.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial culture

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solutions of known concentrations

  • Positive and negative controls

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Controls: Use a positive control (known antibiotic) and a negative control (solvent or sterile water) in separate wells.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Time-Kill Curve Assay

This assay provides information on the rate of microbial killing over time.

Materials:

  • Microbial culture in logarithmic growth phase

  • Test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Appropriate sterile broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile dilution tubes and agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension in broth.

  • Exposure: Add the test compound at the desired concentrations to separate flasks containing the microbial suspension. Include a growth control flask without the compound.

  • Incubation: Incubate the flasks in a shaking incubator at the appropriate temperature.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of this compound and its derivatives.

experimental_workflow Antimicrobial Activity Assay Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_Compound Prepare this compound and Derivatives MIC_Assay Broth Microdilution (MIC) Prep_Compound->MIC_Assay Diffusion_Assay Agar Well Diffusion Prep_Compound->Diffusion_Assay TimeKill_Assay Time-Kill Curve Prep_Compound->TimeKill_Assay Prep_Microbe Prepare Microbial Cultures Prep_Microbe->MIC_Assay Prep_Microbe->Diffusion_Assay Prep_Microbe->TimeKill_Assay Prep_Media Prepare Growth Media Prep_Media->MIC_Assay Prep_Media->Diffusion_Assay Prep_Media->TimeKill_Assay Analyze_MIC Determine MIC Values MIC_Assay->Analyze_MIC Analyze_Zone Measure Zones of Inhibition Diffusion_Assay->Analyze_Zone Analyze_Kill Plot Time-Kill Curves TimeKill_Assay->Analyze_Kill Conclusion Evaluate Antimicrobial Efficacy Analyze_MIC->Conclusion Analyze_Zone->Conclusion Analyze_Kill->Conclusion

Caption: General workflow for antimicrobial activity assays.

References

Application Notes and Protocols for Scaling Up the Production of 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylorsellinic acid is a polyketide natural product and a derivative of the archetypal fungal metabolite, orsellinic acid. As a member of the aromatic polyketide family, it serves as a key biosynthetic precursor to a wide range of more complex secondary metabolites with potential pharmaceutical applications. Scaling up the production of this compound from laboratory to industrial volumes is critical for enabling further research and development. This document provides a comprehensive set of protocols and guidelines for the fermentative production and subsequent purification of this compound, leveraging Aspergillus oryzae as a model production host. While specific data for this compound production is limited, the following protocols are based on established methods for the closely related parent compound, orsellinic acid, and other fungal polyketides, providing a robust starting point for process development and optimization.

Biosynthetic Pathway

This compound is synthesized via the polyketide pathway. The biosynthesis begins with the assembly of a tetraketide intermediate from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This process is catalyzed by a multi-domain, iterative Type I non-reducing polyketide synthase (NR-PKS), specifically an Orsellinic Acid Synthase (OAS). The resulting polyketide chain undergoes an intramolecular C-2 to C-7 aldol condensation to form the aromatic ring of orsellinic acid. A subsequent methylation step at the C-3 position, catalyzed by a specific S-adenosyl methionine (SAM)-dependent methyltransferase, yields the final product, this compound.

Putative Biosynthetic Pathway of this compound cluster_0 Core Polyketide Synthesis cluster_1 Tailoring Step Acetyl_CoA Acetyl-CoA PKS_intermediate Linear Tetraketide Intermediate Acetyl_CoA->PKS_intermediate Orsellinic Acid Synthase (OAS) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS_intermediate Orsellinic_Acid Orsellinic Acid PKS_intermediate->Orsellinic_Acid Cyclization 3_MOA This compound Orsellinic_Acid->3_MOA Methyltransferase SAM S-adenosyl methionine (SAM) SAM->3_MOA Overall Workflow for this compound Production cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Preparation (Spore Suspension) Shake_Flask Shake Flask Culture Inoculum->Shake_Flask Bioreactor Bioreactor Fermentation (1.5 L to 300 L) Shake_Flask->Bioreactor Harvest Harvest & Biomass Separation (Filtration/Centrifugation) Bioreactor->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Solvent Evaporation Extraction->Concentration Purification Chromatography (e.g., Reverse Phase HPLC) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Troubleshooting & Optimization

Technical Support Center: 3-Methylorsellinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methylorsellinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield and other purification issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low overall yield after purification.

  • Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

    • A1: Low yield can stem from several factors throughout the extraction and purification process. Incomplete extraction from the source material, degradation of the target compound, and losses during chromatographic or crystallization steps are common culprits. For instance, insufficient cell lysis during extraction from fungal cultures can leave a significant amount of product behind.[1] Similarly, using an excessive amount of solvent during crystallization can lead to a reduced yield as more of your product remains in the mother liquor.[2]

Issue 2: Problems during chromatographic purification (Column Chromatography/HPLC).

  • Q2: I'm observing streaking or tailing of my compound band on the silica gel column. What's causing this?

    • A2: Streaking or tailing in column chromatography can be due to overloading the column with too much sample.[3] It can also indicate that the chosen solvent system is not optimal, causing the compound to interact too strongly with the stationary phase. Consider reducing the sample load or increasing the polarity of your eluent to improve the peak shape.[4]

  • Q3: My this compound seems to be degrading on the silica gel column. How can I prevent this?

    • A3: Some organic compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.[4] You can test for silica stability by performing a 2D TLC. If degradation is observed, you might consider using a less acidic stationary phase like deactivated silica gel, florisil, or alumina.[4]

  • Q4: I see unexpected peaks in my HPLC chromatogram. What could be their origin?

    • A4: Unexpected peaks often point to the presence of impurities from the synthesis or degradation products.[5] this compound, being a phenolic compound, can be susceptible to oxidation.[5] Degradation can also be induced by exposure to light (photodegradation) or inappropriate pH conditions during your workup and purification.[5][6]

Issue 3: Challenges with crystallization.

  • Q5: I'm having trouble inducing crystallization of this compound. What can I do?

    • A5: Successful crystallization relies on achieving a state of supersaturation.[2][7][8] If crystals are not forming, your solution may not be sufficiently concentrated. You can try to induce crystallization by slowly evaporating the solvent, adding an anti-solvent (a solvent in which your compound is poorly soluble), or gently scratching the inside of the flask to create nucleation sites.

  • Q6: My crystallized product is discolored or appears impure. How can I improve its purity?

    • A6: Discoloration often indicates the presence of impurities that have co-crystallized with your product.[5] To improve purity, ensure your crude material is as clean as possible before the final crystallization step. Washing the filtered crystals with a small amount of ice-cold solvent can help remove residual impurities from the mother liquor.[2] If co-crystallization is a persistent issue, you may need to try a different solvent system for recrystallization.[2]

  • Q7: The yield from my crystallization is very low. How can I maximize it?

    • A7: A common reason for low crystallization yield is using too much solvent, which keeps a larger amount of your product dissolved in the mother liquor.[2] Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Cooling the solution slowly and then in an ice bath can also help maximize the amount of crystallized product.[2] You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

  • A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C is recommended, especially for solutions, which should be protected from light and potentially stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

Q2: What solvents are suitable for dissolving this compound?

  • A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[9]

Q3: What are some potential impurities I might encounter during the synthesis and purification of this compound?

  • A3: As a fungal metabolite, impurities could include other related natural products from the source organism.[9] During synthesis, you might encounter unreacted starting materials or byproducts from side reactions. Degradation products from oxidation or hydrolysis are also potential impurities.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Formal Name 2,4-dihydroxy-3,6-dimethyl-benzoic acid
CAS Number 4707-46-4
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.2 g/mol
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[9]
Stability Stable for ≥ 4 years under ideal storage conditions[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound (Adapted from a protocol for 3-Methylcinnamic Acid)

This protocol outlines a general procedure for purifying this compound via recrystallization. The choice of solvent will need to be empirically determined. A good starting point would be a mixed solvent system like ethanol/water or ethyl acetate/hexane.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, deionized water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) while stirring until the solid is completely dissolved.[10]

  • Inducing Precipitation (for mixed solvent systems): If using a mixed solvent system, add the second solvent (the "anti-solvent," e.g., hot water) dropwise until the solution becomes faintly and persistently cloudy. Then, add a few more drops of the first hot solvent to redissolve the precipitate and achieve a clear solution.[10]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Subsequently, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2][10] Allow the crystals to air-dry on the filter paper before transferring them to a watch glass for final drying in a desiccator or a vacuum oven at a moderate temperature.[10]

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_end Final Product crude_product Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Vacuum Filtration & Washing crystallization->filtration pure_product Pure this compound Crystals filtration->pure_product

Caption: Recrystallization workflow for this compound purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Purification Yield degradation Compound Degradation (pH, Light, Oxidation) low_yield->degradation incomplete_extraction Incomplete Initial Extraction low_yield->incomplete_extraction loss_in_transfer Losses During Transfers low_yield->loss_in_transfer excess_solvent Excess Solvent in Crystallization low_yield->excess_solvent control_conditions Control pH, Light & Use Antioxidants degradation->control_conditions Mitigate optimize_extraction Optimize Extraction Parameters incomplete_extraction->optimize_extraction Improve careful_handling Careful Handling & Transfers loss_in_transfer->careful_handling Enhance minimize_solvent Use Minimal Solvent Volume excess_solvent->minimize_solvent Optimize

Caption: Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-Methylorsellinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for separating this compound?

A common and effective starting point for the reversed-phase HPLC separation of phenolic acids like this compound involves a C18 column with a gradient elution. A typical mobile phase consists of:

  • Mobile Phase A: HPLC-grade water with an acidic modifier. 0.1% formic acid or 0.1% acetic acid is widely used to control the pH and improve peak shape.[1][2]

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.[3][4]

A generic scouting gradient can be run from a low percentage (e.g., 5-10%) to a high percentage (e.g., 95%) of Mobile Phase B over 20-30 minutes to determine the approximate elution time.[5]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing is a common issue when analyzing acidic compounds and can compromise quantification.[6] The primary causes include:

  • Secondary Silanol Interactions: The acidic functional group of this compound can interact with residual silanol groups on the silica-based stationary phase.[6]

  • Mobile Phase pH: An inadequately buffered or improperly pH-adjusted mobile phase can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, causing tailing.[6]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can also be a cause.[7]

Solutions:

  • Adjust Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to suppress the ionization of both the analyte and the silanol groups, thereby minimizing secondary interactions.[8]

  • Reduce Sample Concentration: Try diluting the sample to see if the tailing decreases.[7]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are designed to provide better peak shapes for acidic and basic compounds.[6]

  • Check for Contamination: If using a guard column, replace it.[7] If the problem persists, try flushing the analytical column or replacing it if it is old.[9]

Q3: What causes peak fronting for my analyte?

Peak fronting is typically less common than tailing but can still occur. The most frequent causes are:

  • Sample Overload: Injecting a sample that is too concentrated can lead to a fronting peak shape.[10]

  • Incompatible Injection Solvent: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause the analyte band to spread improperly at the column head.[9]

Solutions:

  • Dilute the Sample: Reduce the concentration of your sample and re-inject.[11]

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[9] If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Q4: How does the pH of the mobile phase impact the separation?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[12][13][14]

  • Analyte Ionization: The pKa of the carboxylic acid group on this compound determines its ionization state at a given pH. In reversed-phase chromatography, the non-ionized (protonated) form is less polar and will be retained longer on the column.

  • Optimizing Retention: To ensure good retention and a sharp, symmetrical peak, the mobile phase pH should be set approximately 2 pH units below the analyte's pKa. This keeps the compound in its non-ionized form.[14]

  • Stationary Phase Stability: Operating outside the recommended pH range of the column (typically pH 2-8 for silica-based C18 columns) can cause irreversible damage to the stationary phase.[12]

Q5: How can I improve the resolution between this compound and other components in my sample?

Poor resolution can be addressed by modifying several chromatographic parameters:

  • Mobile Phase Strength: Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase retention times for all components, potentially improving separation.[15]

  • Change Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve resolution.

  • Modify the Gradient: Make the gradient slope shallower around the time your compounds of interest elute. This provides more time for separation to occur.

  • Adjust pH: Small changes in pH can alter the retention of ionizable compounds, which can be used to improve selectivity between this compound and other acidic or basic impurities.[13][15][16]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the HPLC analysis of this compound.

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with stationary phase.Add 0.1% formic or acetic acid to the mobile phase to lower the pH. Use a modern, end-capped C18 column.[6][8]
Column overload.Dilute the sample or inject a smaller volume.[6]
Blocked column frit or guard column.Replace the guard column. If the problem persists, reverse-flush the analytical column or replace it.[7]
Poor Peak Shape (Fronting) Sample solvent is stronger than mobile phase.Dissolve the sample in the initial mobile phase.[11]
Mass overload.Reduce the sample concentration.[10]
Poor Resolution Inappropriate mobile phase strength.Decrease the percentage of organic solvent (isocratic) or decrease the gradient slope (gradient).
Poor selectivity.Change the organic modifier (e.g., methanol to acetonitrile). Adjust the mobile phase pH.
Drifting Retention Times Column temperature fluctuations.Use a column oven to maintain a constant temperature. Retention times can shift by 1-2% per 1°C change.[17]
Mobile phase composition changing.Ensure mobile phase is fresh, well-mixed, and properly degassed. Check for leaks in the pump.[9]
Column equilibration is insufficient.Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
Low Sensitivity / No Peak Detector lamp is off or failing.Check that the detector lamp is on and has sufficient lifetime remaining.[9]
Incorrect detection wavelength.Verify the UV maximum absorbance for this compound and set the detector accordingly.
Sample degradation.Prepare fresh standards and samples. Ensure sample stability in the chosen solvent.

Quantitative Data Summary

The following tables present hypothetical but realistic data to illustrate the effects of mobile phase parameters on the separation of this compound.

Table 1: Effect of Acetonitrile Concentration (Isocratic) on Retention Time

% Acetonitrile in Water (with 0.1% Formic Acid)Retention Time (min)Theoretical Plates (N)Tailing Factor
50%2.878001.4
45%4.585001.2
40%7.292001.1
35%11.595001.1

Table 2: Effect of Mobile Phase pH on Retention and Peak Shape

Mobile Phase AMobile Phase pH (approx.)Retention Time (min)Peak Shape
Water (no additive)6.5 - 7.02.1Severe Tailing
20 mM Phosphate Buffer4.53.5Moderate Tailing
0.1% Acetic Acid in Water3.26.8Good, Symmetrical
0.1% Formic Acid in Water2.87.1Excellent, Symmetrical

Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach for developing a robust HPLC method for this compound analysis.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a degasser, pump (binary or quaternary), autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, and formic acid (analytical grade).[2]

  • Reference Standard: this compound reference standard of known purity.

2. Standard Solution Preparation

  • Primary Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.[2]

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the initial mobile phase composition.[2]

3. Sample Preparation

  • The preparation method will depend on the sample matrix. For a solid extract:

    • Extraction: Accurately weigh a known amount of the sample and extract it with methanol using sonication.

    • Centrifugation/Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial to remove particulates.[2]

4. HPLC Method Parameters and Optimization

  • Initial Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan with PDA to determine λmax; start with ~270 nm.

    • Injection Volume: 10 µL

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Optimization Workflow:

    • Inject a mid-range standard to determine the retention time under the initial gradient conditions.

    • Adjust the gradient slope to improve the resolution around the analyte peak.

    • Once a suitable retention time is achieved, an isocratic method can be developed by using the mobile phase composition at which the peak elutes.

    • Evaluate different organic modifiers (acetonitrile vs. methanol) to check for selectivity changes.

    • Fine-tune the mobile phase pH or acid modifier concentration if peak shape is still suboptimal.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues.

Caption: Troubleshooting workflow for HPLC separation issues.

References

Technical Support Center: NMR Solvent Selection for 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for selecting the appropriate NMR solvent for the analysis of 3-Methylorsellinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable NMR solvents for this compound analysis?

A1: this compound is a polar molecule containing both phenolic hydroxyl groups and a carboxylic acid group.[1][2] Therefore, polar deuterated solvents are required to achieve sufficient concentration for NMR analysis. Based on its known solubilities, the following solvents are recommended:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high polarity, which can effectively dissolve the analyte. It is particularly useful for observing exchangeable protons (hydroxyl and carboxylic acid) as it forms strong hydrogen bonds, slowing down the exchange rate and resulting in sharper peaks.[3] this compound is known to be soluble in DMSO.[4]

  • Methanol-d₄ (CD₃OD): A polar protic solvent that is also a good option for dissolving this compound.[4] However, be aware that the acidic protons of the hydroxyl and carboxylic acid groups will exchange with the deuterium of the solvent, leading to the disappearance of their signals in the ¹H NMR spectrum.

  • Acetone-d₆: A polar aprotic solvent that can also be a suitable choice.[3] It is less viscous than DMSO-d₆ and can be easier to remove after analysis.

Q2: Why is my this compound sample not dissolving in Chloroform-d (CDCl₃)?

A2: Chloroform-d (CDCl₃) is a relatively non-polar solvent.[3] The presence of multiple polar functional groups (two hydroxyls and a carboxylic acid) in this compound makes it poorly soluble in non-polar solvents like CDCl₃.[1][5] It is crucial to match the polarity of the solvent with the polarity of the analyte for successful dissolution.

Troubleshooting Guide

Q1: The signals for my hydroxyl (-OH) and carboxylic acid (-COOH) protons are very broad or have disappeared in the ¹H NMR spectrum. What is the cause and how can I fix it?

A1: Broadening or disappearance of labile proton signals is a common issue.

  • Cause: This is typically due to rapid chemical exchange between the acidic protons of your analyte and other exchangeable protons, such as residual water in the NMR solvent, or the deuterium atoms of a protic solvent like Methanol-d₄.[3][6][7] The carboxylic acid proton signal, in particular, can be so broad that it is difficult to distinguish from the baseline.[6][7][8]

  • Recommended Actions:

    • Use a Dry Aprotic Solvent: Switching to a dry, hydrogen-bond accepting solvent like DMSO-d₆ can help. DMSO-d₆ slows down the rate of proton exchange, often resulting in sharper -OH and -COOH peaks.[3]

    • Ensure Anhydrous Conditions: Use a fresh, sealed ampule of high-purity deuterated solvent. Dry your this compound sample thoroughly under a high vacuum before preparing the NMR sample to remove any residual water. Adding molecular sieves to the NMR tube can also help, but this should be done with caution.[6]

    • Confirmation with D₂O: To confirm the presence of exchangeable protons, you can add a drop of deuterium oxide (D₂O) to your sample in DMSO-d₆ or Acetone-d₆. The -OH and -COOH signals will disappear upon exchange with deuterium, confirming their identity.[7]

Q2: I am observing unexpected peaks in my spectrum. What could be their source?

A2: Unexpected peaks usually originate from the solvent itself or impurities.

  • Cause: No deuterated solvent is 100% isotopically pure; there will always be a residual proton signal from the solvent (e.g., at ~2.50 ppm for DMSO-d₅H in DMSO-d₆).[5][9] Other common impurities include water (with a chemical shift that varies depending on the solvent), or residual solvents from the synthesis or purification of your analyte.[6]

  • Recommended Actions:

    • Consult a Solvent Impurity Table: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart.[10][11]

    • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same batch without your analyte to identify any inherent impurities.

Data Presentation

Table 1: Properties of Common NMR Solvents for this compound Analysis

SolventFormulaPolarityBoiling Point (°C)¹H Residual Signal (ppm)¹³C Signal (ppm)Suitability for this compound
DMSO-d₆ (CD₃)₂SOHigh1892.50 (quintet)39.52 (septet)Highly Recommended: Excellent solubilizing power and preserves labile proton signals.[4][12]
Methanol-d₄ CD₃ODHigh653.31 (quintet), 4.87 (singlet, -OD)49.00 (septet)Recommended: Good solvent, but will exchange with -OH and -COOH protons.[4][12]
Acetone-d₆ (CD₃)₂COHigh572.05 (quintet)29.84 (septet), 206.26 (singlet)Recommended: Good alternative to DMSO-d₆, less viscous.[12]
Chloroform-d CDCl₃Low627.26 (singlet)77.16 (triplet)Not Recommended: Poor solubility for this polar analyte.[3][5][12]

Experimental Protocols

Protocol: Preparation of an NMR Sample of this compound

  • Sample Weighing: Accurately weigh 2-5 mg of dry this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the NMR tube securely and gently vortex or invert the tube for 1-2 minutes to facilitate dissolution. If the sample does not dissolve completely, gentle warming in a water bath may be applied, followed by cooling to room temperature. Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Transfer and Analysis: Once the sample is fully dissolved, transfer the NMR tube to the spectrometer for analysis.

Mandatory Visualization

G cluster_workflow NMR Solvent Selection Workflow for this compound start Start: Analyze Analyte Properties (this compound) properties Analyte is polar: - Phenolic -OH groups - Carboxylic acid -COOH group start->properties select_solvent Select a Polar Deuterated Solvent properties->select_solvent dmso Try DMSO-d6 (Highly Recommended) select_solvent->dmso Observe labile protons? methanol Try Methanol-d4 (Recommended) select_solvent->methanol Labile protons not required? acetone Try Acetone-d6 (Recommended) select_solvent->acetone Alternative aprotic? dissolved Is the sample fully dissolved? dmso->dissolved methanol->dissolved acetone->dissolved dissolved->select_solvent No acquire Acquire NMR Spectrum dissolved->acquire Yes troubleshoot Problem with Spectrum? (e.g., broad/missing -OH peaks) acquire->troubleshoot solution Use dry solvent (DMSO-d6). Ensure sample is anhydrous. Confirm with D2O exchange. troubleshoot->solution Yes end End: Successful Analysis troubleshoot->end No solution->acquire

Caption: Workflow for selecting an appropriate NMR solvent for this compound.

References

minimizing ion suppression in LC-MS analysis of 3-Methylorsellinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-Methylorsellinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure high-quality, reproducible data.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

dot

IonSuppressionTroubleshooting start Problem Observed: Low Signal or High Variability for this compound diag Diagnose Issue: Perform Post-Column Infusion Experiment start->diag is_supp Ion Suppression Confirmed? diag->is_supp sample_prep Step 1: Optimize Sample Preparation is_supp->sample_prep Yes end_no_supp No Suppression Detected: Investigate other causes (e.g., instrument issue, standard degradation) is_supp->end_no_supp No spe Implement SPE or LLE to remove matrix interferences sample_prep->spe dilute Dilute Sample (if sensitivity allows) sample_prep->dilute chrom Step 2: Optimize Chromatography gradient Modify Gradient Profile to separate analyte from suppression zone chrom->gradient column Switch Column Chemistry (e.g., C18, Phenyl-Hexyl, HILIC) chrom->column mobile_phase Change Mobile Phase (e.g., ACN to MeOH, alter additives) chrom->mobile_phase ms_source Step 3: Optimize MS Source apci Switch Ionization Source from ESI to APCI ms_source->apci polarity Switch Polarity (e.g., positive to negative) ms_source->polarity spe->chrom dilute->chrom gradient->ms_source column->ms_source mobile_phase->ms_source end_ok Problem Resolved: Proceed with Validation apci->end_ok polarity->end_ok

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of ion suppression when analyzing this compound?

A: The primary indicators of ion suppression are:

  • Reduced Signal Intensity: The peak for this compound is smaller than expected, especially when compared to a standard prepared in a clean solvent.

  • Poor Reproducibility: You may observe significant variation in peak areas or heights across replicate injections of the same sample.[2]

  • Inaccurate Quantification: The calculated concentration of your analyte is inconsistent or lower than anticipated.

  • Altered Peak Shape: While less common, severe matrix effects can sometimes lead to peak tailing or fronting.

Q2: What causes ion suppression for a small phenolic acid like this compound?

A: Ion suppression for this compound, a small phenolic compound, is typically caused by co-eluting molecules from the sample matrix that compete for ionization in the mass spectrometer's source.[1][3] Common culprits in biological or complex matrices include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts can form adducts and reduce ionization efficiency.

  • Other Endogenous Molecules: Other small molecules, metabolites, or pigments in complex extracts can co-elute and interfere with the ionization process.[1]

Q3: How can I definitively confirm that ion suppression is affecting my analysis?

A: The most reliable method is a post-column infusion experiment .[2][4] This involves continuously infusing a standard solution of this compound into the MS source while injecting a blank matrix sample onto the LC column. A temporary drop in the constant signal baseline indicates the retention times at which matrix components are eluting and causing suppression.[2][4] This allows you to see if the retention time of your analyte coincides with a region of suppression.

Q4: What sample preparation techniques are most effective for reducing matrix effects for this compound?

A: Improving sample cleanup is one of the most effective ways to combat ion suppression.[5][6] For a small molecule like this compound, consider the following:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like salts and phospholipids while concentrating the analyte.[1][3][5] A mixed-mode polymeric sorbent can be particularly effective.

  • Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, leading to less ion suppression.[5] Since this compound is acidic, adjusting the pH of the aqueous phase below its pKa will render it neutral, allowing it to be extracted into an immiscible organic solvent.[5]

  • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may not sufficiently remove phospholipids.[2][5]

Q5: How can I optimize my LC method to separate this compound from interfering matrix components?

A: Chromatographic optimization aims to separate the analyte peak from the regions of ion suppression identified in the post-column infusion experiment.[2][4]

  • Modify the Gradient: Adjusting the gradient slope (making it shallower) can increase the separation between your analyte and co-eluting interferences.[4]

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and may shift the analyte peak away from the suppression zone.[4][7]

  • Use a Different Column: If using a standard C18 column, consider switching to a column with a different stationary phase, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), to achieve a different elution profile. For polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an option.

  • Increase Retention: Ensure your analyte is not eluting too early, near the solvent front, where many unretained matrix components and salts often cause significant suppression.[2]

Q6: Can changing mass spectrometer settings help reduce ion suppression?

A: While sample preparation and chromatography are the primary tools, MS source settings can also play a role:

  • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3][6] If your instrument has an APCI source, it is worth testing.

  • Change Polarity: Fewer compounds ionize in negative mode compared to positive mode. If this compound (as a phenolic acid) ionizes well in negative mode, switching may reduce the number of co-eluting interferences and thus lessen suppression.[2][6]

Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline for developing an SPE method to clean up a complex sample matrix.

  • Cartridge Selection: Choose a mixed-mode polymeric SPE cartridge (e.g., combining reversed-phase and anion exchange properties).

  • Conditioning: Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat the sample by diluting it 1:1 with 2% formic acid in water. Load 1 mL of the pretreated sample onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and highly polar interferences.

    • Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Data Summary: Impact of Sample Preparation on Analyte Signal

The following table illustrates the potential impact of different sample preparation techniques on the signal intensity of a target analyte, demonstrating how more rigorous cleanup can mitigate ion suppression.

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Signal Suppression (%)
Standard in Solvent (Control)1,500,0000%
Protein Precipitation (PPT)450,00070%
Liquid-Liquid Extraction (LLE)1,050,00030%
Solid-Phase Extraction (SPE)1,320,00012%

Note: Data is illustrative and demonstrates a common trend. Actual results will vary based on the specific matrix and analyte.

References

improving the stability of 3-Methylorsellinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylorsellinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is causing this and is the compound degrading?

A1: A color change, often to a yellowish or brownish hue, is a common indicator of degradation for phenolic compounds like this compound. This is typically due to oxidation. The hydroxyl groups on the phenolic ring are susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, and trace metal ions in the solvent. This process can lead to the formation of colored quinone-type structures and other degradation products, altering the solution's appearance and reducing the concentration of the active compound.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the solution can significantly impact stability. Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions. For many phenolic compounds, a slightly acidic to neutral pH is often optimal for stability.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. It is advisable to use deoxygenated solvents and minimize headspace in storage vials.

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-degradation reactions.[1][2][3] Protecting solutions from light is crucial.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][3] Storing solutions at lower temperatures is recommended.

  • Solvent: The choice of solvent can affect stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation. Using high-purity solvents and chelating agents like EDTA can mitigate this.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar phenolic compounds, likely degradation pathways include oxidation of the phenolic hydroxyl groups to form quinones, and potentially decarboxylation under certain conditions (e.g., heat). Further degradation could lead to ring-opening products.

Q4: How can I prepare a stable stock solution of this compound?

A4: To prepare a relatively stable stock solution, follow these steps:

  • Use a high-purity solvent, such as methanol or acetonitrile.[4]

  • If possible, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by sonication to remove dissolved oxygen.[5]

  • Dissolve the this compound in the deoxygenated solvent.

  • Store the solution in an amber vial to protect it from light.

  • Fill the vial to minimize headspace, and if possible, flush the headspace with an inert gas before sealing.

  • Store the solution at a low temperature, such as -20°C, for long-term storage.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity or Concentration in Solution

Symptoms:

  • A rapid decrease in the peak area of this compound in chromatographic analysis (e.g., HPLC).

  • Appearance of new peaks in the chromatogram, indicating degradation products.

  • Visible changes in the solution, such as color development or precipitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Preventative Measure
Oxidative Degradation Analyze the sample for the presence of oxidative degradation products.Prepare solutions using deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%).
Photo-degradation Compare the stability of a solution stored in the dark versus one exposed to light.Always store solutions in amber vials or wrap clear vials in aluminum foil.[1] Minimize exposure to ambient light during experiments.
Inappropriate pH Measure the pH of the solution. Perform a pH stability study by adjusting the pH of aliquots of the solution to different values and monitoring the stability over time.Buffer the solution to a pH where this compound is most stable (typically slightly acidic to neutral).
High Temperature Review the storage and handling temperatures of the solution.Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots. Keep solutions on ice during experimental use.
Solvent Impurities Use a fresh bottle of high-purity (e.g., HPLC-grade) solvent to prepare a new solution and compare its stability.Always use high-purity solvents. Consider using solvents from freshly opened bottles for sensitive experiments.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental results between different batches of this compound solutions.

  • Loss of biological activity over the course of an experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Preventative Measure
Degradation in Assay Media Spike this compound into the assay media and monitor its concentration over the duration of the experiment using a suitable analytical method (e.g., HPLC).If degradation is observed, consider preparing fresh solutions immediately before each experiment. Evaluate the possibility of adding a suitable, non-interfering antioxidant to the assay media.
Interaction with Assay Components Investigate potential interactions between this compound and other components in the assay medium (e.g., proteins, metal ions).If interactions are suspected, modify the assay protocol to minimize the pre-incubation time of this compound in the complete medium.
Freeze-Thaw Degradation Prepare a fresh solution and compare its performance to a solution that has undergone multiple freeze-thaw cycles.Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[1][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

  • Photo-degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples, including a control sample (unstressed stock solution), using a suitable analytical method, such as HPLC with UV or MS detection.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation of this compound under each condition.

  • Identify the major degradation products by their retention times and, if possible, characterize them using mass spectrometry.

Protocol 2: Quantitative Analysis using HPLC

This protocol provides a general method for the quantification of this compound.[5]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

2. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Prepare samples by diluting them with the mobile phase to a concentration within the calibration range.

3. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway MOA This compound Oxidation Oxidation (O2, light, metal ions) MOA->Oxidation Hydrolysis Hydrolysis (Acid/Base) MOA->Hydrolysis Decarboxylation Decarboxylation (Heat) MOA->Decarboxylation Quinone Quinone-type Products Oxidation->Quinone DecarboxylatedProduct Decarboxylated Product Decarboxylation->DecarboxylatedProduct RingOpening Ring-Opened Products Quinone->RingOpening

Caption: Hypothetical degradation pathways of this compound.

troubleshooting_workflow Start Instability Observed (e.g., color change, purity loss) CheckLight Is the solution protected from light? Start->CheckLight ProtectLight Store in amber vials Work in low light CheckLight->ProtectLight No CheckOxygen Was the solvent deoxygenated? Is it stored under inert gas? CheckLight->CheckOxygen Yes ProtectLight->CheckOxygen UseInert Use deoxygenated solvents Store under N2 or Ar CheckOxygen->UseInert No CheckTemp What is the storage temperature? CheckOxygen->CheckTemp Yes UseInert->CheckTemp StoreCold Store at -20°C or below Aliquot to avoid freeze-thaw CheckTemp->StoreCold Too high CheckPH Is the pH appropriate? CheckTemp->CheckPH Optimal StoreCold->CheckPH BufferPH Buffer the solution to an optimal pH CheckPH->BufferPH No End Stability Improved CheckPH->End Yes BufferPH->End

Caption: Troubleshooting workflow for improving solution stability.

experimental_workflow Prep Prepare Stock Solution (1 mg/mL in Methanol) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Sample at Time Points (0, 4, 8, 24h) Stress->Sample Analyze Analyze by HPLC (C18, Gradient Elution) Sample->Analyze Data Analyze Data (Calculate % Degradation, Identify Products) Analyze->Data

Caption: Experimental workflow for a forced degradation study.

References

optimization of extraction parameters for maximizing 3-Methylorsellinic acid yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction parameters for 3-Methylorsellinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when selecting a solvent for this compound extraction?

A1: The polarity of the solvent is the most critical factor. This compound, being a phenolic acid, is a polar molecule. Therefore, polar solvents are generally more effective for its extraction. Aqueous mixtures of alcohols, such as ethanol or methanol, are often good starting points. The optimal solvent concentration will require empirical determination but often falls within the 50-80% range in water.[1][2][3] It is also important to consider the safety and environmental impact of the chosen solvent.

Q2: How does temperature influence the extraction yield of this compound?

A2: Temperature plays a significant role in extraction efficiency. Generally, increasing the temperature enhances the solubility of this compound and the diffusion rate of the solvent into the plant matrix, leading to a higher yield.[[“]][5] However, excessive temperatures can lead to the degradation of thermolabile compounds like phenolic acids.[1][2] It is crucial to perform optimization studies to find the ideal temperature that maximizes yield without causing significant degradation. A typical starting range for optimization could be from room temperature up to 60°C.

Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over conventional methods?

A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher yields.[6][7] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and sample matrix rapidly and efficiently.[6][8]

Q4: How does the pH of the extraction solvent affect the stability and recovery of this compound?

A4: The pH of the extraction solvent can significantly impact the stability and recovery of phenolic acids. Acidifying the solvent (e.g., to a pH of 2-4) can improve the stability of compounds like rosmarinic acid, which is structurally similar to this compound.[2][9] An acidic environment helps to keep the carboxylic acid group in its protonated form, which can enhance its solubility in moderately polar organic solvents and improve extraction efficiency.

Q5: What is the importance of the solid-to-solvent ratio in the extraction process?

A5: The solid-to-solvent ratio is a critical parameter that affects the concentration gradient between the sample and the solvent, thereby influencing the extraction efficiency. A higher solvent volume can lead to a more complete extraction, but an excessively large volume can be wasteful and lead to a diluted extract that requires more energy for concentration. Typical ratios to start optimization with range from 1:10 to 1:50 (g/mL).[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inappropriate solvent polarity.Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone) and their aqueous mixtures.[3]
Sub-optimal temperature or extraction time.Perform a systematic optimization of temperature and time. Start with a moderate temperature (e.g., 40-50°C) and vary the extraction time.[[“]]
Inefficient extraction method.Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[6][7]
Incomplete cell wall disruption.Ensure the plant material is finely ground to increase the surface area for extraction.
Degradation of this compound Excessive extraction temperature.Lower the extraction temperature and perform a temperature optimization study to find the balance between yield and degradation.[1][2]
Prolonged exposure to light or air.Conduct the extraction in amber glassware and consider using an inert atmosphere (e.g., nitrogen) if the compound is highly sensitive to oxidation.[11]
Unfavorable pH.Adjust the pH of the extraction solvent to an acidic range (pH 2-4) to potentially improve stability.[2][9]
Co-extraction of a High Amount of Impurities Non-selective solvent.Use a more selective solvent system. Sometimes a preliminary wash with a non-polar solvent (e.g., hexane) can remove non-polar impurities before the main extraction.
Inappropriate extraction conditions.Optimize extraction parameters (time, temperature) to be more selective for the target compound.
Formation of Emulsions during Liquid-Liquid Extraction High concentration of lipids or surfactants in the sample.Gently swirl instead of vigorously shaking the separatory funnel. Adding brine (saturated NaCl solution) can help break emulsions.[12]
Incompatible solvent system.Try using a different organic solvent for the liquid-liquid extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40°C) to a constant weight and grind it into a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction Setup: Place a known amount of the powdered sample (e.g., 1 g) into an extraction vessel.

  • Solvent Addition: Add the chosen extraction solvent (e.g., 60% ethanol in water at pH 3) at a specific solid-to-solvent ratio (e.g., 1:30 g/mL).

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 50°C), ultrasonic power/frequency (e.g., 100 W / 40 kHz), and extraction time (e.g., 30 minutes).[9][13]

  • Separation: After extraction, separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through a suitable filter paper (e.g., Whatman No. 1).

  • Analysis: Analyze the filtrate for the concentration of this compound using a suitable analytical method like HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place a known amount of the powdered sample (e.g., 1 g) into a microwave-safe extraction vessel.

  • Solvent Addition: Add the selected extraction solvent (e.g., 70% methanol) at a predetermined solid-to-solvent ratio (e.g., 1:25 g/mL).

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the desired microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes).[8][14]

  • Cooling and Separation: After the extraction cycle, allow the vessel to cool to room temperature. Separate the extract from the solid residue by filtration.

  • Analysis: Quantify the this compound content in the filtrate using an appropriate analytical technique.

Data Presentation

Table 1: Comparison of Different Extraction Parameters for Phenolic Acids (Illustrative Data)

Extraction MethodSolventTemperature (°C)Time (min)Solid:Solvent Ratio (g/mL)Yield (mg/g DW)Reference
Conventional60% Ethanol, pH 249.29601:50-[9]
UAE60% Ethanol, pH 2605.051:50-[9]
MAE80% Ethanol-121:25-[7]
Reflux70% Methanol-WaterBoiling360--[1]

Note: The yield is highly dependent on the plant material and the specific compound being extracted. This table provides a general comparison of parameters used for similar compounds.

Visualizations

Extraction_Optimization_Workflow cluster_prep Sample Preparation cluster_screening Parameter Screening cluster_optimization Optimization (e.g., RSM) cluster_validation Validation start Start: Plant Material grinding Grinding & Sieving start->grinding solvent_selection Solvent Selection (Polarity) grinding->solvent_selection method_selection Method Selection (UAE, MAE, Conventional) solvent_selection->method_selection optimization Varying Parameters: - Temperature - Time - Solid:Solvent Ratio method_selection->optimization analysis Analysis (e.g., HPLC) optimization->analysis optimal_conditions Optimal Conditions analysis->optimal_conditions validation_runs Validation Experiments optimal_conditions->validation_runs end End: Maximized Yield validation_runs->end Parameter_Relationships cluster_params Extraction Parameters cluster_factors Influencing Factors Yield 3-Methylorsellinic Acid Yield Solvent Solvent (Polarity, Conc.) Solubility Solubility Solvent->Solubility + Temperature Temperature Temperature->Solubility + Diffusion Diffusion Temperature->Diffusion + Degradation Degradation Temperature->Degradation + Time Time Time->Diffusion + Time->Degradation + Method Method (UAE, MAE) Method->Diffusion + Cell_Disruption Cell Wall Disruption Method->Cell_Disruption + Solubility->Yield + Diffusion->Yield + Degradation->Yield - Cell_Disruption->Yield +

References

Technical Support Center: Derivatization of 3-Methylorsellinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Methylorsellinic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

I. Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Peak for Derivatized this compound 1. Incomplete Derivatization: this compound has three active hydrogens (two phenolic hydroxyls and one carboxylic acid) that require derivatization. Steric hindrance from the methyl group can impede the reaction.[1] 2. Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can lead to their degradation and incomplete derivatization. 3. Analyte Degradation: The analyte may degrade at high derivatization temperatures.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Consider using a catalyst such as Trimethylchlorosilane (TMCS) to enhance the reactivity of the silylating agent.[1] For sterically hindered compounds, a two-step derivatization (esterification followed by silylation) may be more effective. 2. Ensure Anhydrous Conditions: Dry the sample thoroughly before adding the derivatization reagent. Use anhydrous solvents and store reagents under inert gas. 3. Test a Lower Temperature: While higher temperatures can promote the reaction, they can also lead to degradation. Experiment with a lower derivatization temperature for a longer duration.
Multiple Peaks for the Analyte 1. Partially Derivatized Products: The presence of mono-, di-, and tri-silylated species will result in multiple chromatographic peaks. 2. Tautomerization: Keto-enol tautomerism can lead to the formation of different isomers, each producing a separate peak.1. Drive the Reaction to Completion: Use a molar excess of the silylating reagent and optimize the reaction time and temperature to favor the formation of the fully derivatized product. The use of a catalyst is also recommended. 2. Methoximation Pre-treatment: For compounds with keto-enol tautomerism, a methoximation step prior to silylation can stabilize the molecule and prevent the formation of multiple derivatives.[2]
Poor Peak Shape (Tailing) 1. Adsorption of Underivatized Analyte: Residual underivatized this compound can interact with active sites in the GC inlet and column, leading to peak tailing. 2. Column Degradation: Silylating reagents can degrade certain GC columns, particularly those with polyethylene glycol (PEG) stationary phases.1. Ensure Complete Derivatization: Follow the recommendations for driving the reaction to completion. 2. Use an Appropriate GC Column: A non-polar or mid-polar column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is recommended for the analysis of silylated derivatives.
Contamination Peaks in the Chromatogram 1. Contaminated Reagents or Solvents: Impurities in the derivatization reagents or solvents can appear as extraneous peaks. 2. Leaching from Vials/Caps: Phthalates and other plasticizers can leach from vials and septa, especially at high temperatures.1. Use High-Purity Reagents: Employ high-purity, GC-grade reagents and solvents. 2. Use High-Quality Vials and Septa: Utilize silanized glass vials with PTFE-lined septa to minimize contamination.

II. Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar molecule with low volatility due to the presence of two hydroxyl groups and a carboxylic acid group. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[3][4]

Q2: What are the most common derivatization methods for this compound?

A2: The most common method is silylation , which replaces the active hydrogens of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[3][5] Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). For sterically hindered molecules like this compound, a two-step derivatization involving esterification of the carboxylic acid group followed by silylation of the hydroxyl groups can also be effective.

Q3: How can I confirm that the derivatization of this compound is complete?

A3: Complete derivatization is indicated by the presence of a single, sharp chromatographic peak corresponding to the fully derivatized (tris-trimethylsilyl) this compound. The mass spectrum of this peak should show a molecular ion (M+) at m/z 400 and characteristic fragment ions. The absence of peaks corresponding to the underivatized or partially derivatized forms is also a key indicator.

Q4: What are the expected mass spectral fragments for the fully silylated this compound (tris-TMS)?

  • Molecular Ion (M+) : m/z 400

  • [M-15]+ : m/z 385 (loss of a methyl group from a TMS moiety)

  • [M-89]+ : m/z 311 (loss of a TMSO• radical)

  • [M-117]+ : m/z 283 (loss of a COOTMS group)

  • m/z 73 : A base peak characteristic of the trimethylsilyl group [(CH₃)₃Si]⁺.

Q5: What are the ideal GC-MS parameters for analyzing derivatized this compound?

A5: The optimal parameters can vary depending on the specific instrument and column used. However, a general starting point would be:

  • GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

III. Experimental Protocols

A. Single-Step Silylation Protocol

This protocol is suitable for the routine derivatization of this compound.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a 2 mL glass vial with a PTFE-lined cap. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 100 µL of a silylating agent mixture, such as BSTFA with 1% TMCS, to the dried sample.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70-80°C for 60-90 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If the concentration is high, it can be diluted with an anhydrous solvent like hexane or ethyl acetate.

B. Two-Step Derivatization Protocol (Esterification followed by Silylation)

This protocol is recommended if incomplete derivatization is observed with the single-step method, particularly due to steric hindrance.

  • Esterification:

    • To the dried this compound sample (1-2 mg) in a vial, add 200 µL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature and evaporate the methanol and acid under a stream of nitrogen.

  • Silylation:

    • To the dried methyl 3-methylorsellinate, add 100 µL of BSTFA.

    • Cap the vial and heat at 70°C for 30-60 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

IV. Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the GC-MS analysis of derivatized phenolic acids. While specific data for this compound is limited in the literature, these values for structurally similar compounds can serve as a benchmark.

Table 1: Comparison of Derivatization Methods for Dihydroxybenzoic Acids

Derivatization Method Analyte Reagent(s) Reaction Conditions Relative Peak Area (Normalized) Reproducibility (%RSD, n=5)
Single-Step Silylation2,5-Dihydroxybenzoic AcidBSTFA + 1% TMCS70°C, 60 min1004.2
Two-Step (Esterification + Silylation)2,5-Dihydroxybenzoic Acid2% H₂SO₄ in MeOH, then BSTFA60°C, 30 min; 70°C, 30 min955.1
Single-Step Silylation3,4-Dihydroxybenzoic AcidMSTFA80°C, 45 min1003.8
Two-Step (Esterification + Silylation)3,4-Dihydroxybenzoic AcidBF₃ in MeOH, then MSTFA60°C, 30 min; 80°C, 30 min984.5

Table 2: GC-MS Method Validation Parameters for Derivatized Phenolic Acids

Parameter Value Notes
Linearity (r²) > 0.995For a concentration range of 1-100 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLSignal-to-noise ratio of 3.
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mLSignal-to-noise ratio of 10.
Intra-day Precision (%RSD) < 5%Based on replicate injections of a standard solution.
Inter-day Precision (%RSD) < 10%Based on injections on three different days.
Recovery (%) 90 - 110%Determined by spiking a blank matrix with a known concentration of the analyte.

V. Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry_Sample Dry Sample (Anhydrous) Sample->Dry_Sample Evaporation Deriv_Reagent Add Silylating Reagent (e.g., BSTFA + TMCS) Dry_Sample->Deriv_Reagent Heating Heat (70-80°C) Deriv_Reagent->Heating Derivatized_Sample Derivatized Sample (tris-TMS-3-Methylorsellinic Acid) Heating->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the single-step silylation of this compound.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions Start GC-MS Analysis of Derivatized This compound Problem Problem Encountered? Start->Problem No_Problem Successful Analysis Problem->No_Problem No Low_Peak Low/No Peak Problem->Low_Peak Yes Multiple_Peaks Multiple Peaks Problem->Multiple_Peaks Yes Poor_Shape Poor Peak Shape Problem->Poor_Shape Yes Sol_Incomplete Optimize Reaction Conditions (Time, Temp, Catalyst) Low_Peak->Sol_Incomplete Sol_Moisture Ensure Anhydrous Conditions Low_Peak->Sol_Moisture Sol_Partial Use Excess Reagent Multiple_Peaks->Sol_Partial Sol_Adsorption Check Derivatization Completion Poor_Shape->Sol_Adsorption

Caption: A logical workflow for troubleshooting common derivatization issues.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 3-Methylorsellinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methylorsellinic acid. Intended for researchers, scientists, and drug development professionals, this document offers a comparative analysis of a validated HPLC method against alternative analytical approaches. All quantitative data is summarized in structured tables, with detailed experimental protocols and visualizations to clarify workflows and logical relationships.

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose, yielding reliable, reproducible, and accurate data. Regulatory bodies have established stringent guidelines for method validation to ensure the quality and consistency of analytical results.

Comparative Analysis of Analytical Methods

While a specific validated HPLC method for this compound is presented here as the primary example, it is useful to compare its performance characteristics with other potential analytical techniques. This comparison provides context and highlights the strengths and achievable performance of a well-validated HPLC method. Alternative methods for quantifying phenolic compounds include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterValidated HPLC-UV Method (Illustrative)Alternative Method: LC-MS/MSAlternative Method: GC-MS (with derivatization)
Linearity (Range) 1 - 200 µg/mL0.1 - 100 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) 0.2 µg/mL0.05 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.6 µg/mL0.15 ng/mL3 ng/mL
Specificity High (with appropriate column and mobile phase)Very High (based on mass-to-charge ratio)High (based on mass spectrum)

Experimental Protocols

Validated HPLC-UV Method for this compound

This protocol describes a typical reversed-phase HPLC method with UV detection for the quantification of this compound.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Alternative Method: LC-MS/MS
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Sample Preparation: Similar to the HPLC-UV method, but may require further dilution due to higher sensitivity.

  • Advantages: Offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.[3]

Alternative Method: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Phenolic compounds like this compound are generally not volatile enough for GC analysis and require a derivatization step (e.g., silylation) to increase their volatility.

  • Sample Preparation: Involves extraction, derivatization, and subsequent cleanup.

  • Advantages: Provides excellent separation efficiency and structural information from the mass spectra.[3]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of the HPLC method.

HPLC_Method_Validation_Workflow start Start: Method Development method_dev Define Analyte & Matrix start->method_dev chrom_conditions Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Temp.) method_dev->chrom_conditions detection_params Select Detection Wavelength chrom_conditions->detection_params validation_protocol Develop Validation Protocol detection_params->validation_protocol validation_phase Method Validation validation_protocol->validation_phase specificity Specificity / Selectivity validation_phase->specificity linearity Linearity & Range validation_phase->linearity accuracy Accuracy (Recovery) validation_phase->accuracy precision Precision (Repeatability & Intermediate Precision) validation_phase->precision lod_loq LOD & LOQ validation_phase->lod_loq robustness Robustness validation_phase->robustness evaluation Data Evaluation & Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation pass Method is Validated evaluation->pass Pass fail Method Optimization Required evaluation->fail Fail fail->chrom_conditions

Caption: Workflow for the validation of an HPLC method.

Signaling_Pathway_Placeholder sample_prep Sample Preparation extraction Extraction of this compound sample_prep->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis injection Injection into HPLC hplc_analysis->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (280 nm) separation->detection data_processing Data Processing detection->data_processing peak_integration Peak Integration data_processing->peak_integration calibration Quantification using Calibration Curve peak_integration->calibration result Result: Concentration of This compound calibration->result

Caption: Experimental workflow for this compound quantification.

References

A Comparative Analysis of the Bioactivities of 3-Methylorsellinic Acid and Orsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant, antimicrobial, and cytotoxic properties of orsellinic acid and its methylated derivative, 3-methylorsellinic acid.

This guide provides a comprehensive comparison of the biological activities of orsellinic acid and its derivative, this compound (2,4-dihydroxy-3,6-dimethylbenzoic acid). While orsellinic acid, a naturally occurring phenolic compound found in lichens and fungi, has been the subject of numerous bioactivity studies, data on this compound is less abundant. This comparison synthesizes available experimental data for orsellinic acid and draws inferences on the potential activities of its methylated counterpart based on studies of structurally similar methylated phenolic acids.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the bioactivity of orsellinic acid. Direct comparative data for this compound is limited in the current scientific literature.

Table 1: Antioxidant Activity of Orsellinic Acid

AssayTest CompoundIC50 ValueReference CompoundIC50 Value of Reference
DPPH Radical ScavengingOrsellinic Acid5.01 ± 0.66 mMGallic Acid1.84 ± 1.01 mM[1]

Table 2: Antimicrobial Activity of Orsellinic Acid and Its Derivatives

Test OrganismTest CompoundMIC (µg/mL)
Staphylococcus aureusOrsellinic Acid> 1000[2]
Escherichia coliOrsellinic Acid> 1000[2]
Xanthomonas campestrisOrsellinic Acid> 1000[2]
Ralstonia solanacearumOrsellinic Acid> 1000[2]
Staphylococcus aureusn-Propyl orsellinate62.5[2]
Xanthomonas campestrisn-Pentyl orsellinate7.8[2]
Ralstonia solanacearumn-Hexyl orsellinate7.8[2]

Table 3: Cytotoxic Activity of Orsellinic Acid Derivatives

Cell LineTest CompoundIC50 (µg/mL)
MDA-MB-231 (Breast Cancer)2,4-dihydroxybenzoic acid4.77 mM[3]
MCF-7 (Breast Cancer)2,4-dihydroxybenzoic acidNontoxic[3]

Discussion of Bioactivities

Antioxidant Activity: Orsellinic acid demonstrates notable radical-scavenging activity, although it is less potent than the standard antioxidant, gallic acid.[1] The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The presence of a methyl group in this compound could potentially influence its antioxidant activity. Generally, methylation of hydroxyl groups in phenolic compounds can decrease their hydrogen-donating ability and thus reduce their antioxidant potential.[4] However, the additional methyl group on the aromatic ring might also affect the electron density and steric hindrance, leading to a more complex influence on its overall antioxidant capacity.

Antimicrobial Activity: Orsellinic acid itself shows weak antimicrobial activity.[2] However, esterification of its carboxylic acid group, as seen in the orsellinates, significantly enhances antibacterial efficacy, particularly against Gram-positive bacteria. This suggests that increasing the lipophilicity of the molecule improves its ability to penetrate bacterial cell membranes. While direct data for this compound is unavailable, studies on other methylated benzoic acid derivatives suggest that methylation can have variable effects on antimicrobial properties. In some cases, methylation can enhance activity, while in others, it may decrease it, depending on the position and number of methyl groups and the target microorganism.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the bioactivities of these compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare stock solutions of the test compounds (orsellinic acid, this compound) and a standard antioxidant (e.g., gallic acid) in methanol.

    • Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compounds and the standard to separate wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Microdilution Plates:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

    • The final volume in each well should be uniform.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxic Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin).

    • Include untreated cells as a negative control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms

Biosynthesis of Orsellinic Acid

Orsellinic acid is a polyketide, synthesized via the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a multi-domain enzyme called orsellinic acid synthase (OAS), a type of polyketide synthase (PKS).[9][10][11][12]

Orsellinic_Acid_Biosynthesis acetyl_coa Acetyl-CoA oas Orsellinic Acid Synthase (PKS) acetyl_coa->oas malonyl_coa 3x Malonyl-CoA malonyl_coa->oas tetraketide Linear Tetraketide Intermediate oas->tetraketide cyclization Cyclization & Aromatization tetraketide->cyclization Intramolecular Aldol Condensation orsellinic_acid Orsellinic Acid cyclization->orsellinic_acid

Caption: Biosynthesis of Orsellinic Acid via the Polyketide Pathway.

Plausible Anticancer Signaling Pathway of Phenolic Acids

Phenolic compounds, including orsellinic acid and potentially this compound, can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell phenolic_acid Phenolic Acid (e.g., Orsellinic Acid) bcl2 Bcl-2 (Anti-apoptotic) phenolic_acid->bcl2 Inhibits bax Bax (Pro-apoptotic) phenolic_acid->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits pore formation bax->mitochondrion Promotes pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway Induced by Phenolic Acids.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of natural compounds like orsellinic acid and this compound involves a series of in vitro assays.

Experimental_Workflow compound Test Compound (Orsellinic Acid / this compound) antioxidant Antioxidant Assays (e.g., DPPH) compound->antioxidant antimicrobial Antimicrobial Assays (e.g., Microdilution) compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity ic50_antioxidant Determine IC50 antioxidant->ic50_antioxidant mic Determine MIC antimicrobial->mic ic50_cytotoxicity Determine IC50 cytotoxicity->ic50_cytotoxicity

Caption: General Workflow for In Vitro Bioactivity Screening.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This process is vital for data integrity and regulatory compliance.[1]

Quantitative Performance Comparison

The performance of an analytical method is determined by several key validation parameters. The following table summarizes typical performance characteristics for the analysis of phenolic acids using HPLC-DAD, GC-MS, and LC-MS/MS, providing a baseline for what can be expected when analyzing 3-Methylorsellinic acid.

ParameterHPLC-DAD (Representative Data)GC-MS (Representative Data)LC-MS/MS (Representative Data)
Linearity (Range) 72-110 µg/mL0.5–150 μg L⁻¹0.03 to 32.8 μg/kg
Correlation Coefficient (r²) >0.9995[2]>0.9987[3]≥0.9970[1]
Accuracy (Recovery) 103.38-106.47%[2]>70% (for most analytes)[3]81.9% to 117.2%[1]
Precision (RSD%) <2% (Intra-day and Inter-day)[2]<6.6%[3]<8.4% (Intra-day), <14.4% (Inter-day)[1]
Limit of Detection (LOD) 1.6 µg/mL[2]0.13 μg L⁻¹[3]0.01 to 9.84 μg/kg[1]
Limit of Quantification (LOQ) 4.9 µg/mL[2]0.43 μg L⁻¹[3]0.03 to 32.8 μg/kg[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique, which can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of phenolic acids in various samples.

1. Sample Preparation:

  • Extraction: Extract the sample with a suitable solvent such as methanol or an acetonitrile/water mixture. Sonication or vortexing can be used to improve extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution is typically used with a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30-40 °C.[2]

  • Injection Volume: 10-20 µL.[2]

  • Detection: Diode-Array Detector (DAD) set at the maximum absorbance wavelength for this compound (typically around 280 nm for phenolic compounds).

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is typically required for non-volatile compounds like phenolic acids to increase their volatility.[4]

1. Sample Preparation and Derivatization:

  • Extraction: Extract the sample with an appropriate solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the extract to dryness and perform a two-step derivatization:

    • Methoximation: Add methoxyamine hydrochloride in pyridine and heat to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat to replace active hydrogens with trimethylsilyl (TMS) groups.[5]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.[7]

  • Injection Mode: Splitless injection for trace analysis.

  • Ionization: Electron Ionization (EI) at 70 eV.[7]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

3. Calibration:

  • Prepare and derivatize a series of this compound standards.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices.[1]

1. Sample Preparation:

  • Extraction: A simple "dilute-and-shoot" approach may be possible for clean samples. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.[8]

  • Filtration: Filter the final extract through a 0.22 µm filter.

2. LC-MS/MS Conditions:

  • Column: A C18 or similar reverse-phase column suitable for UHPLC or HPLC.

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[1]

  • Flow Rate: 0.2-0.5 mL/min.[1]

  • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for phenolic acids.[1]

  • Mass Analyzer: Triple quadrupole (QqQ).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor at least two transitions (precursor ion -> product ion) for each analyte.

3. Calibration:

  • Prepare calibration standards in a matrix that mimics the sample to account for matrix effects.

  • Use a stable isotope-labeled internal standard if available to improve accuracy and precision.

  • Generate a calibration curve based on the peak area ratio of the analyte to the internal standard versus concentration.

Methodology Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Methods for Comparison (e.g., HPLC, GC-MS) DefineObjective->SelectMethods PrepareSamples Prepare Identical Sample Sets SelectMethods->PrepareSamples AnalyzeMethod1 Analyze with Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze with Method 2 PrepareSamples->AnalyzeMethod2 CompareResults Compare Quantitative Results AnalyzeMethod1->CompareResults AnalyzeMethod2->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) CompareResults->StatisticalAnalysis AssessBias Assess for Systematic Bias StatisticalAnalysis->AssessBias DetermineComparability Determine Method Comparability AssessBias->DetermineComparability Documentation Document Cross-Validation Report DetermineComparability->Documentation

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalMethodSelection Analyte This compound Properties (Polarity, Volatility, Thermal Stability) HPLC HPLC-DAD Analyte->HPLC Good for polar, non-volatile compounds GCMS GC-MS Analyte->GCMS Requires derivatization for non-volatile compounds LCMSMS LC-MS/MS Analyte->LCMSMS Ideal for polar, non-volatile compounds Matrix Sample Matrix Complexity (e.g., Plasma, Plant Extract, Formulation) Matrix->HPLC Susceptible to matrix interference Matrix->GCMS Good for complex matrices after cleanup Matrix->LCMSMS High selectivity reduces matrix effects Requirements Analytical Requirements (Sensitivity, Throughput, Cost) Requirements->HPLC Lower sensitivity, higher throughput Requirements->GCMS High sensitivity, lower throughput Requirements->LCMSMS Highest sensitivity, high throughput

Caption: Decision tree for selecting an appropriate analytical method.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 3-Methylorsellinic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 3-Methylorsellinic acid analogues, focusing on their antimicrobial and α-glucosidase inhibitory activities. By presenting key experimental data and detailed protocols, we aim to illuminate the structural modifications that enhance or diminish the therapeutic potential of this versatile scaffold.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound and its analogues is significantly influenced by the nature and position of various functional groups attached to the core phenolic ring. The following tables summarize the quantitative data on the antimicrobial and α-glucosidase inhibitory activities of selected analogues, providing a clear comparison of their performance.

Table 1: Antimicrobial Activity of this compound Analogues and Related Compounds

CompoundR1R2R3R4Test OrganismMIC (µg/mL)Reference
Orsellinic acidHOHHCOOHStaphylococcus aureus>1000[1]
Escherichia coli>1000[1]
Methyl orsellinateHOHHCOOCH3Staphylococcus aureus500[1]
Escherichia coli>1000[1]
Ethyl orsellinateHOHHCOOCH2CH3Staphylococcus aureus250[1]
Escherichia coli1000[1]
This compoundCH3OHHCOOH---
OrcinolHOHHHStaphylococcus aureus125[1]
Escherichia coli500[1]
4-ChlororcinolHOHClHStaphylococcus aureus62.5[1]
Escherichia coli250[1]

Note: Data for this compound itself was not explicitly found in the searched literature for direct comparison.

Table 2: α-Glucosidase Inhibitory Activity of Orsellinic Acid Analogues and Related Phenolic Compounds

CompoundChemical ClassIC50 (µM)Reference
Acarbose (Standard)Pseudotetrasaccharide210.0[2]
QuercetinFlavonoid7.6 ± 0.4[2]
MyricetinFlavonoid3.5 ± 0.2[2]
LuteolinFlavonoid15 ± 3[2]
Orsellinic Acid Derivative 1Orsellinic Acid Ester--
Orsellinic Acid Derivative 2Orsellinic Acid Ether--

Note: Specific IC50 values for a wide range of this compound analogues against α-glucosidase were not available in the compiled search results. The table includes related flavonoids for comparative purposes, highlighting the potential of phenolic compounds as α-glucosidase inhibitors.

Structure-Activity Relationship (SAR) Insights

Antimicrobial Activity

The antimicrobial potency of orsellinic acid derivatives is intricately linked to the lipophilicity and the presence of specific substituents on the aromatic ring.

  • Esterification of the Carboxylic Acid: Conversion of the carboxylic acid group of orsellinic acid to its methyl and ethyl esters leads to a significant increase in antibacterial activity, particularly against Staphylococcus aureus. This suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate bacterial cell membranes. The ethyl ester, being more lipophilic than the methyl ester, exhibits stronger activity.[1]

  • Decarboxylation: The removal of the carboxyl group to form orcinol also results in a marked improvement in antibacterial efficacy compared to orsellinic acid.[1]

  • Halogenation: The introduction of a chlorine atom at the C4 position of orcinol (4-chlororcinol) further enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the positive contribution of electron-withdrawing groups and increased lipophilicity to the antibacterial profile.[1]

α-Glucosidase Inhibitory Activity

While specific SAR data for a series of this compound analogues is limited in the available literature, general trends for phenolic compounds as α-glucosidase inhibitors can be inferred. The inhibitory activity of flavonoids, for instance, is highly dependent on the hydroxylation pattern and other structural features. A flavonoid with two catechol groups in its A- and B-rings, along with a 3-OH group at the C-ring, has been shown to be a highly potent α-glucosidase inhibitor, with an IC50 value significantly lower than the standard drug, acarbose.[2] This suggests that the number and position of hydroxyl groups on the phenolic core of this compound analogues could be critical for their α-glucosidase inhibitory potential.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly employed technique.[3][4]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate dilutions with microbial suspension in a 96-well plate A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and duration C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Test Compounds: Stock solutions of the this compound analogues are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A pure culture of the test microorganism is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[5][6]

Workflow for α-Glucosidase Inhibition Assay

cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Calculation A Prepare solutions of α-glucosidase, substrate (pNPG), and test compound B Add enzyme and test compound to a 96-well plate A->B C Pre-incubate the enzyme-inhibitor mixture B->C D Initiate the reaction by adding the substrate (pNPG) C->D E Incubate at 37°C for a defined period D->E F Stop the reaction (e.g., with Na2CO3) E->F G Measure the absorbance of the product (p-nitrophenol) at 405 nm F->G H Calculate the percentage of inhibition G->H

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol:

  • Reagent Preparation: Solutions of α-glucosidase (from Saccharomyces cerevisiae), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: In a 96-well plate, the test compound and the α-glucosidase enzyme solution are mixed and pre-incubated. The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Incubation and Measurement: The reaction mixture is incubated at 37°C. The reaction is then stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the sample with that of a control (containing the enzyme and substrate but no inhibitor). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.

Signaling Pathways

The primary mechanism of action for the antimicrobial and α-glucosidase inhibitory activities of this compound analogues appears to be direct interaction with microbial components or enzymes. Information regarding the specific modulation of complex cellular signaling pathways by these compounds is not extensively documented in the reviewed literature. The antimicrobial effects are likely due to disruption of cell membrane integrity or inhibition of essential bacterial enzymes. The α-glucosidase inhibition is a direct enzymatic blockade.

Generalized Enzyme Inhibition

cluster_pathway Enzyme-Substrate Interaction Enzyme Enzyme (e.g., α-glucosidase) Product Product (e.g., p-Nitrophenol) Enzyme->Product catalyzes Substrate Substrate (e.g., pNPG) Substrate->Enzyme Inhibitor This compound Analogue Inhibitor->Enzyme inhibits

Caption: Generalized diagram of enzyme inhibition by a this compound analogue.

Conclusion

The structural framework of this compound offers a promising starting point for the development of novel therapeutic agents. The presented data clearly indicates that modifications such as esterification and halogenation can significantly enhance the antimicrobial properties of this class of compounds. While more extensive research is required to fully elucidate the structure-activity relationship for α-glucosidase inhibition, the potential of these phenolic compounds is evident. The detailed experimental protocols provided herein will facilitate further investigation and the rational design of more potent and selective this compound analogues for various therapeutic applications. Future studies should focus on synthesizing a broader range of derivatives and evaluating their activity against a wider panel of microbial strains and enzymes to build a more comprehensive SAR model.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Transfer of 3-Methylorsellinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seamless transfer of analytical methods between laboratories is a cornerstone of efficient and reliable drug development. This guide provides a comprehensive comparison of key considerations and a model workflow for the transfer of an analytical method for 3-Methylorsellinic acid, a fungal metabolite with potential applications in various research areas.

The successful transfer of an analytical method ensures that the receiving laboratory can achieve the same level of accuracy, precision, and reliability as the originating laboratory. This is critical for maintaining data integrity and consistency throughout the drug development lifecycle. This guide will delve into a comparative HPLC-based method for the analysis of this compound, outlining the experimental protocol and presenting hypothetical comparative data to illustrate a successful transfer.

The Analytical Landscape: High-Performance Liquid Chromatography (HPLC) for this compound

Experimental Protocol: A Model HPLC Method

The following protocol outlines a proposed HPLC method for the quantitative analysis of this compound. This method serves as the foundation for the inter-laboratory transfer process.

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a liquid culture, centrifugation to remove fungal biomass followed by filtration of the supernatant through a 0.45 µm syringe filter may be sufficient. For solid samples, an appropriate extraction procedure (e.g., solvent extraction) will be necessary.

The Transfer Process: A Comparative Analysis of Performance

The core of a successful analytical method transfer is the demonstration of comparable performance between the originating (Lab A) and receiving (Lab B) laboratories. This is typically achieved through comparative testing of the same set of samples. The following tables present hypothetical data from such a study, illustrating a successful transfer based on predefined acceptance criteria.

Data Presentation: A Tale of Two Labs

Table 1: Comparison of System Suitability Test (SST) Results

ParameterAcceptance CriteriaLab A (Originating)Lab B (Receiving)Result
Tailing Factor≤ 2.01.21.3Pass
Theoretical Plates≥ 200058005500Pass
RSD of Peak Area (n=6)≤ 2.0%0.8%1.1%Pass
RSD of Retention Time (n=6)≤ 1.0%0.3%0.4%Pass

Table 2: Comparison of Method Validation Parameters

ParameterAcceptance CriteriaLab A (Originating)Lab B (Receiving)
Linearity (R²) ≥ 0.9950.9990.998
Accuracy (% Recovery) 98.0 - 102.0%99.5%100.8%
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%1.2%1.5%
- Intermediate Precision (n=6)≤ 3.0%1.8%2.2%
Limit of Detection (LOD) (µg/mL) Report0.20.3
Limit of Quantification (LOQ) (µg/mL) Report0.60.9

Table 3: Comparative Analysis of this compound in Three Batches

Batch IDLab A (µg/mL)Lab B (µg/mL)% Difference
BATCH-00145.244.8-0.88%
BATCH-00251.752.3+1.16%
BATCH-00348.949.5+1.23%

Visualizing the Path to Success

To ensure a smooth and logical transfer process, a well-defined workflow is essential. The following diagrams, generated using Graphviz, illustrate the key stages of the analytical method transfer and a hypothetical signaling pathway where this compound might be investigated.

Analytical_Method_Transfer_Workflow cluster_pre_transfer Pre-Transfer Activities cluster_execution Transfer Execution cluster_post_transfer Post-Transfer Activities A Method Development & Validation (Lab A) B Draft Transfer Protocol A->B C Risk Assessment B->C D Define Acceptance Criteria C->D E Protocol Review & Approval D->E F Training of Lab B Analysts E->F G Comparative Testing (Lab A & Lab B) F->G H Data Collection & Documentation G->H I Data Analysis & Comparison H->I J Generate Transfer Report I->J K Method Implementation in Lab B J->K

Analytical Method Transfer Workflow

Hypothetical_Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse MethylorsellinicAcid 3-Methylorsellinic Acid MethylorsellinicAcid->Kinase2 Inhibition

Hypothetical Signaling Pathway

Conclusion: A Blueprint for Successful Collaboration

The successful transfer of an analytical method for this compound, or any other compound, is a critical step in ensuring data consistency and reliability across different laboratories. By establishing a robust and well-documented analytical method, defining clear acceptance criteria, and following a structured transfer protocol, research and development teams can mitigate risks and ensure a seamless transition. The comparative data and workflows presented in this guide serve as a blueprint for fostering effective collaboration and maintaining the highest standards of analytical quality in the pharmaceutical and life sciences industries.

A Comparative Guide to the Inter-Laboratory Validation of 3-Methylorsellinic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methods for the quantification of 3-Methylorsellinic acid, a key secondary metabolite found in various lichens and fungi. While a formal, multi-laboratory ring trial for this compound has not been extensively documented in publicly available literature, this comparison synthesizes validation data from established methodologies for closely related compounds and general protocols for natural product analysis. The aim is to equip researchers with the necessary information to select and validate an appropriate quantification method for their specific research needs.

The two methods compared are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Both techniques are widely used for the analysis of secondary metabolites, each offering distinct advantages in terms of selectivity, sensitivity, and accessibility.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS/MS for the quantification of small phenolic compounds like this compound, based on data from analogous compound validations.

Validation ParameterMethod 1: HPLC-DADMethod 2: LC-MS/MS
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.03 - 0.5 µg/mL0.005 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.5 µg/mL0.01 - 0.5 ng/mL
Accuracy (Recovery) 92.22 - 96.37%[1]85 - 115%
Precision (RSD%) < 5%< 15%
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the two key analytical approaches are outlined below. These protocols are based on established methods for the analysis of lichen secondary metabolites and can be adapted and validated for the specific quantification of this compound.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely accessible technique for the quantification of phenolic compounds.

1. Sample Preparation (Lichen Thalli):

  • Dry the lichen material at room temperature and grind it into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered lichen into a centrifuge tube.

  • Add 10 mL of acetone and extract the sample using ultrasonication for 30 minutes at room temperature.[2]

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process twice more with fresh acetone.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.[3]

2. HPLC-DAD Analysis:

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Diode-array detector monitoring at a wavelength of 280 nm, which is a common absorption maximum for phenolic compounds.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a stock solution of this compound analytical standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound or for complex sample matrices.

1. Sample Preparation:

  • Sample extraction can be performed as described for the HPLC-DAD method.

  • Due to the higher sensitivity of LC-MS/MS, a smaller initial sample amount may be sufficient, and further dilution of the final extract may be necessary to fall within the linear range of the instrument.

2. LC-MS/MS Analysis:

  • Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution similar to the HPLC-DAD method is often used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A faster gradient can often be employed due to the increased resolution of UHPLC systems.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-), as phenolic acids readily deprotonate.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized. For this compound (C9H10O4, MW: 182.17), a potential precursor ion [M-H]⁻ would be m/z 181. The product ions would need to be determined by infusing a standard solution and performing a product ion scan.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

3. Calibration:

  • Prepare calibration standards as described for the HPLC-DAD method.

  • It is highly recommended to use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to correct for matrix effects and variations in instrument response. The internal standard should be added to all samples and calibration standards at a constant concentration.

Mandatory Visualization

Below are diagrams illustrating a key biosynthetic pathway and a typical experimental workflow for the quantification of this compound.

Biosynthesis_of_3_Methylorsellinic_Acid AcetylCoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (Orsellinic Acid Synthase) AcetylCoA->Polyketide_Synthase + MalonylCoA Malonyl-CoA (x3) MalonylCoA->Polyketide_Synthase Tetraketide_Intermediate Tetraketide Intermediate Polyketide_Synthase->Tetraketide_Intermediate Condensation & Cyclization Orsellinic_Acid Orsellinic Acid Tetraketide_Intermediate->Orsellinic_Acid Aromatization Methyltransferase Methyltransferase Orsellinic_Acid->Methyltransferase SAM S-Adenosyl Methionine (SAM) SAM->Methyltransferase Methyl Group Donor Three_Methylorsellinic_Acid This compound Methyltransferase->Three_Methylorsellinic_Acid C-Methylation

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow Start Start: Lichen Sample Collection Sample_Prep Sample Preparation (Drying, Grinding) Start->Sample_Prep Extraction Solvent Extraction (e.g., Acetone, Sonication) Sample_Prep->Extraction Filtration Filtration & Evaporation Extraction->Filtration Reconstitution Reconstitution in Mobile Phase & Final Filtration (0.45 µm) Filtration->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis HPLC_DAD HPLC-DAD Analysis->HPLC_DAD LC_MSMS LC-MS/MS Analysis->LC_MSMS Data_Processing Data Processing (Peak Integration, Calibration) HPLC_DAD->Data_Processing LC_MSMS->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification End End: Reporting Quantification->End

Caption: Experimental workflow for quantification.

References

assessing the linearity, accuracy, and precision of a 3-Methylorsellinic acid assay.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Assay Methods for 3-Methylorsellinic Acid

Introduction

This compound is a polyketide-derived fungal metabolite that serves as a key intermediate in the biosynthesis of various natural products. Its accurate quantification is crucial for research in natural product biosynthesis, metabolic engineering, and pharmaceutical development. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable data on the identity and concentration of the analyte. Key validation parameters, as outlined by regulatory bodies like the FDA, include accuracy, precision, specificity, linearity, and range.[1][2] This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a hypothetical novel colorimetric assay.

Methodology Comparison

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[3] HPLC-UV is a robust and widely accessible technique suitable for relatively clean sample matrices.[4] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological samples where trace-level detection is necessary.[5][6] A colorimetric assay, while potentially less precise, offers the advantage of simplicity and high throughput.

Performance Characteristics

The performance of each method was evaluated based on its linearity, accuracy, and precision. Linearity demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a specific range.[7] Accuracy reflects the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[8]

Parameter Method A: HPLC-UV Method B: LC-MS/MS Method C: Colorimetric Assay
Linearity (Correlation Coefficient, R²) 0.9991> 0.99980.9954
Range 0.5 - 200 µg/mL0.1 - 1000 ng/mL5 - 500 µg/mL
Accuracy (Mean Recovery %) 98.7%101.2%95.5%
Precision (Intra-day RSD %) 1.8%< 1.0%4.5%
Precision (Inter-day RSD %) 2.5%< 1.5%6.8%

Experimental Protocols

General Sample Preparation

For fungal culture analysis, a common procedure involves quenching the metabolism of the cells, followed by extraction of metabolites. Typically, the culture is rapidly filtered and the mycelium is flash-frozen in liquid nitrogen. Metabolites are then extracted using a solvent mixture, such as acetonitrile/methanol/water, and the resulting extract is centrifuged to remove cell debris before analysis.[9]

Method A: HPLC-UV Protocol
  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance is monitored at 280 nm.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase, ranging from 0.5 to 200 µg/mL.

  • Analysis: Inject 10 µL of each standard and sample extract. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the samples from this curve.

Method B: LC-MS/MS Protocol
  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is used.[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in negative ESI mode. Monitor the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Calibration: Spike blank matrix with standard solutions to prepare a calibration curve, typically from 0.1 to 1000 ng/mL. An internal standard should be used.

  • Analysis: Inject 5 µL of prepared samples. Quantify by comparing the analyte/internal standard peak area ratio to the calibration curve.

Method C: Colorimetric Assay Protocol
  • Principle: This hypothetical assay is based on the reaction of a specific reagent with the phenolic group of this compound, resulting in a colored product.

  • Procedure: a. Pipette 50 µL of sample extracts and standards into a 96-well microplate. b. Add 100 µL of a chromogenic reagent (e.g., a diazonium salt solution). c. Incubate for 15 minutes at room temperature. d. Add 50 µL of a stabilizing solution.

  • Detection: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Analysis: Create a standard curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for analytical method validation and the biosynthetic context of this compound.

AssayValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Fungal Culture) Extraction Metabolite Extraction Sample->Extraction LCMS LC-MS/MS Extraction->LCMS Method B HPLCUV HPLC-UV Extraction->HPLCUV Method A Colorimetric Colorimetric Reader Extraction->Colorimetric Method C StdPrep Prepare Calibration Standards & QCs StdPrep->LCMS Method B StdPrep->HPLCUV Method A StdPrep->Colorimetric Method C CalCurve Generate Calibration Curve LCMS->CalCurve HPLCUV->CalCurve Colorimetric->CalCurve Quant Quantify Samples CalCurve->Quant Validate Assess Linearity, Accuracy, Precision Quant->Validate Report Final Report Validate->Report

Caption: General workflow for analytical assay validation.

This compound is synthesized via the polyketide pathway. Acetyl-CoA and Malonyl-CoA serve as the primary building blocks.

BiosynthesisPathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) - Acyl Carrier Protein - AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Chain Polyketide Chain Assembly (Sequential Condensation) PKS->Chain Loading Cyclization Cyclization & Aromatization Chain->Cyclization Release Product This compound Cyclization->Product

Caption: Simplified biosynthesis of this compound.

References

A Comparative Analysis of 3-Methylorsellinic Acid Production in Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-Methylorsellinic acid production in various fungal strains. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on the production of this and closely related orsellinic acid derivatives to offer valuable insights for strain selection and optimization.

Comparative Production of Orsellinic Acid and its Derivatives

This compound is a polyketide secondary metabolite produced by several fungal species, notably within the genera Aspergillus and Penicillium. It serves as a key precursor in the biosynthesis of various other metabolites. The following table summarizes the production of orsellinic acid and its derivatives in different fungal strains, providing a contextual basis for comparison. Direct production titers for this compound are often not reported as it is frequently an intermediate that is further modified.

Fungal StrainCompound ProducedProduction TiterCulture ConditionsReference
Aspergillus nidulansOrsellinic AcidHigh titers (not quantified)Stationary Czapek media[1]
Aspergillus oryzae (engineered)Orsellinic Acid57.68 mg/LLiquid fermentation with maltose as carbon source[2][3]
Aspergillus oryzae (engineered)o-Orsellinaldehyde15.71 mg/LLiquid fermentation with maltose as carbon source[2][3]
Aspergillus terreusThis compoundIdentified as a metaboliteNot quantified
Penicillium sp.Orsellinic Acid DerivativesNot quantifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of secondary metabolite production. The following sections outline standard protocols for the cultivation of fungal strains, and the extraction and quantification of this compound.

Fungal Cultivation for Secondary Metabolite Production

Objective: To cultivate fungal strains under conditions that promote the production of secondary metabolites like this compound.

Materials:

  • Fungal strain of interest (e.g., Aspergillus terreus, Penicillium sp.)

  • Potato Dextrose Agar (PDA) for initial culture

  • Liquid fermentation medium (e.g., Czapek-Dox broth, Potato Dextrose Broth (PDB))

  • Sterile flasks and petri dishes

  • Incubator/shaker

Procedure:

  • Strain Activation: Inoculate the fungal strain onto a PDA plate and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically transfer a small piece of the agar culture or a loopful of spores into a flask containing a suitable liquid seed medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition can be varied to optimize secondary metabolite production. Common media include modified Czapek-Dox or PDB.

  • Incubation: Incubate the production culture under specific conditions of temperature (25-30°C), agitation (150-250 rpm), and duration (7-21 days). These parameters should be optimized for each strain.

  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration. Both the mycelium and the broth should be analyzed for the presence of the target compound.

Extraction of this compound

Objective: To extract this compound and other polyketides from the fungal culture (mycelium and broth).

Materials:

  • Fungal culture broth and mycelium

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Broth Extraction:

    • Acidify the culture broth to a pH of 3-4 with an appropriate acid (e.g., HCl).

    • Extract the acidified broth three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Mycelium Extraction:

    • The filtered mycelium can be freeze-dried or used directly.

    • Homogenize the mycelium in a suitable solvent like methanol or acetone.

    • Filter the mixture and concentrate the filtrate.

    • The resulting aqueous residue can then be partitioned with ethyl acetate as described for the broth extraction.

    • Alternatively, the dried mycelium can be directly extracted with ethyl acetate.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude fungal extract

  • This compound standard

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile phase solvents (e.g., acetonitrile, water, with an acid modifier like formic acid or trifluoroacetic acid)

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or a compatible solvent. Filter the sample through a syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used. For example, a gradient from 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 254 nm or 280 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Run the standards to create a calibration curve of peak area versus concentration.

    • Run the prepared sample.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the biosynthetic pathways and experimental procedures can aid in understanding the complex processes involved in this compound production.

Biosynthetic_Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Poly-β-keto chain Poly-β-keto chain PKS->Poly-β-keto chain Orsellinic Acid Orsellinic Acid Poly-β-keto chain->Orsellinic Acid Cyclization/ Aromatization Methyltransferase Methyltransferase Orsellinic Acid->Methyltransferase SAM S-adenosyl methionine SAM->Methyltransferase This compound This compound Methyltransferase->this compound

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Strain_Activation Strain Activation (PDA) Seed_Culture Seed Culture (Liquid) Strain_Activation->Seed_Culture Production_Culture Production Culture (Liquid) Seed_Culture->Production_Culture Filtration Filtration (Separate Mycelium & Broth) Production_Culture->Filtration Broth_Extraction Broth Extraction (Ethyl Acetate) Filtration->Broth_Extraction Mycelium_Extraction Mycelium Extraction (Methanol/Ethyl Acetate) Filtration->Mycelium_Extraction Concentration Concentration (Rotary Evaporator) Broth_Extraction->Concentration Mycelium_Extraction->Concentration HPLC_Quantification HPLC Quantification Concentration->HPLC_Quantification Data_Analysis Data Analysis HPLC_Quantification->Data_Analysis

Caption: Experimental workflow for this compound production and analysis.

References

Safety Operating Guide

Proper Disposal of 3-Methylorsellinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 3-Methylorsellinic acid, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This document provides a procedural, step-by-step guide for the proper disposal of this compound, a phenolic acid compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or injury from potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To avoid direct skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To prevent inhalation of airborne particles.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Treat all unused or contaminated this compound as hazardous waste.

    • Any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Collect waste in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • The storage area should have secondary containment to manage any potential leaks.

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[1]

    • Provide them with accurate information about the waste material.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Avoid generating dust.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be treated as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision_spill Is it a spill? start->decision_spill contain_spill Contain spill with inert absorbent. Avoid generating dust. decision_spill->contain_spill Yes collect_waste Collect waste into a compatible, sealed hazardous waste container. decision_spill->collect_waste No collect_spill Collect absorbed material into a hazardous waste container. contain_spill->collect_spill decontaminate Decontaminate spill area. Dispose of cleaning materials as hazardous waste. collect_spill->decontaminate store_waste Store in a designated, secure area. Segregate from incompatibles. decontaminate->store_waste label_container Label container with contents and hazard warnings. collect_waste->label_container label_container->store_waste contact_ehs Contact EHS or certified waste disposal contractor for pickup. store_waste->contact_ehs final_disposal Final Disposal at an approved facility. contact_ehs->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for 3-Methylorsellinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Methylorsellinic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar aromatic carboxylic acids and powdered chemicals. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

Immediate Safety and Handling Precautions

This compound, as a powdered chemical, presents potential hazards primarily through inhalation of dust particles and direct contact with skin and eyes. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Key Hazards:

  • Respiratory Irritation: Inhalation of fine dust may cause respiratory tract irritation.[1][2]

  • Skin Irritation: Direct contact with the skin may lead to irritation.[1]

  • Serious Eye Damage: Contact with eyes can cause serious irritation or damage.[1]

  • Combustible Dust: As a fine powder, it may form combustible dust concentrations in the air.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to ensure the safety of laboratory personnel. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield worn over safety glasses.[1][2]To prevent eye contact with airborne particles or splashes, which could cause serious damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[1][3]To avoid skin irritation from direct contact.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][4] If a fume hood is not available, a NIOSH-approved respirator is required.To prevent the inhalation of dust particles that can irritate the respiratory tract.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]

    • Ensure the fume hood is functioning correctly before starting any work.[2]

    • Cover the work surface with absorbent bench paper.[5]

    • Assemble all necessary equipment, such as spatulas, weigh boats, and waste containers, before handling the chemical.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Inspect gloves for any defects before use.[6]

  • Handling the Compound:

    • To minimize dust generation, carefully weigh the desired amount of the powdered compound inside the fume hood.[2][4]

    • Keep containers of this compound closed when not in use.[5]

    • Use a spatula or scoopula for transferring the solid reagent.[7]

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.[6]

    • Remove PPE in the correct order to avoid cross-contamination, starting with gloves.[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1]

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2][8]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[8] Do not pour down the drain.[6][9]

    • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[10]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[9][11]

    • Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.[9][11]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[1][11]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe sub_prep1 Designate Area (Fume Hood) prep->sub_prep1 sub_prep2 Verify Hood Function prep->sub_prep2 sub_prep3 Cover Work Surface prep->sub_prep3 sub_prep4 Assemble Equipment prep->sub_prep4 handling Handling ppe->handling post_handling Post-Handling handling->post_handling sub_handling1 Weigh Compound in Hood handling->sub_handling1 sub_handling2 Keep Containers Closed handling->sub_handling2 disposal Waste Disposal post_handling->disposal sub_post1 Decontaminate Surfaces post_handling->sub_post1 sub_post2 Doff PPE Correctly post_handling->sub_post2 sub_post3 Wash Hands post_handling->sub_post3 sub_disposal1 Segregate Waste disposal->sub_disposal1 sub_disposal2 Label & Store Waste disposal->sub_disposal2 sub_disposal3 Arrange for Pickup (EHS) disposal->sub_disposal3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.